Tropanserin
Beschreibung
Tropanserin has been reported in Goniorrhachis marginata, Calycophyllum spruceanum, and other organisms with data available.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-11-6-12(2)8-13(7-11)17(19)20-16-9-14-4-5-15(10-16)18(14)3/h6-8,14-16H,4-5,9-10H2,1-3H3/t14-,15+,16? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDNYFLPWFSBLN-XYPWUTKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC2CC3CCC(C2)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042618 | |
| Record name | Tropanyl 3,5-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85181-40-4 | |
| Record name | Tropanserin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085181404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tropanyl 3,5-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TROPANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04B48I6VHR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tropanserin: A Technical Deep Dive into its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropanserin, also known as MDL 72422, emerged from the pioneering research on 5-HT₃ receptor antagonists in the 1980s. Developed by Merrell Dow Pharmaceuticals, it was identified as a potent and selective antagonist of the 5-HT₃ receptor and was investigated for its potential in treating migraine headaches. Although it never reached the market, the discovery and synthesis of this compound were significant milestones in the development of the "setron" class of antiemetics. This technical guide provides a comprehensive overview of the history, synthesis, and pharmacological profile of this compound, including detailed experimental protocols and a summary of its quantitative data.
Discovery and History
The journey to this compound began with the broader exploration of serotonin (5-hydroxytryptamine, 5-HT) and its diverse physiological roles. Early research identified that some of the peripheral, excitatory actions of 5-HT were mediated by a distinct receptor, later classified as the 5-HT₃ receptor. Scientists at the Merrell Dow Research Institute, notably J.R. Fozard and M.W. Gittos, were at the forefront of investigating the therapeutic potential of antagonizing this receptor.
Their work in the early 1980s led to the synthesis of a series of tropane-based esters. Among these, MDL 72222 (Bemesetron), a 3,5-dichlorobenzoyl ester of tropine, was one of the first potent and highly selective 5-HT₃ receptor antagonists to be described. This foundational work paved the way for the development of related compounds, including this compound, the 3,5-dimethylbenzoyl ester of tropine. This compound was investigated in clinical trials for the management of migraine during the 1980s but was ultimately not commercialized.[1]
Chemical Synthesis
The synthesis of this compound is a straightforward esterification reaction between tropine and 3,5-dimethylbenzoyl chloride. The foundational methodology for this synthesis is detailed in the U.S. Patent 4,563,465, filed by Fozard and Gittos and assigned to Merrell Dow Pharmaceuticals.
Experimental Protocol: Synthesis of this compound
Materials:
-
Tropine
-
3,5-Dimethylbenzoyl chloride
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
A solution of 3,5-dimethylbenzoyl chloride (1 equivalent) in a minimal amount of anhydrous diethyl ether is prepared.
-
This solution is added dropwise to a stirred solution of tropine (1 equivalent) in anhydrous pyridine at room temperature.
-
The reaction mixture is stirred at room temperature for 18 hours.
-
The resulting mixture is poured into an excess of a 5% aqueous sodium bicarbonate solution and extracted with diethyl ether.
-
The combined ethereal extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude this compound can be purified by chromatography on silica gel or by recrystallization from a suitable solvent system.
-
For the preparation of the hydrochloride salt, the purified base is dissolved in ethanol and treated with a slight excess of an ethanolic solution of hydrogen chloride. The resulting salt is collected by filtration and recrystallized from ethanol/diethyl ether.
Diagram of this compound Synthesis
Caption: Synthesis of this compound via esterification.
Pharmacological Profile
This compound is characterized as a potent and selective 5-HT₃ receptor antagonist. Its pharmacological activity is primarily attributed to its ability to block the depolarizing effects of serotonin at 5-HT₃ receptors, which are ligand-gated ion channels.
Quantitative Pharmacological Data
| Compound | Receptor | Assay Type | Value | Reference |
| MDL 72222 | 5-HT₃ | Functional Antagonism (Rabbit Heart) | pA₂ = 9.27 | Fozard, 1984 |
| MDL 72222 | 5-HT₃ | Functional Antagonism (Rabbit Heart) | Threshold for antagonism ≈ 0.1 nM | Fozard, 1984 |
pA₂: A measure of the potency of a competitive antagonist. A higher pA₂ value indicates higher potency.
Experimental Protocol: Radioligand Binding Assay (General Protocol)
The following is a generalized protocol for a radioligand binding assay, a common method for determining the affinity of a compound for a specific receptor. The specific conditions for this compound would have been optimized by the researchers at Merrell Dow.
Materials:
-
Cell membranes expressing the 5-HT₃ receptor
-
Radiolabeled ligand (e.g., [³H]-GR65630)
-
This compound (or other competing ligand) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding determinator (e.g., a high concentration of a known 5-HT₃ antagonist like ondansetron)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound. Include control tubes for total binding (no competing ligand) and non-specific binding (with a saturating concentration of a non-labeled antagonist).
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the free radioligand (in the filtrate).
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration. Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Signaling Pathway
The 5-HT₃ receptor is a ligand-gated ion channel. Upon binding of serotonin, the channel opens, allowing for the rapid influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to depolarization of the neuronal membrane. This compound, as a competitive antagonist, binds to the receptor at or near the serotonin binding site, preventing serotonin from binding and thereby inhibiting channel opening and subsequent downstream signaling events.
Diagram of 5-HT₃ Receptor Signaling Pathway and this compound's Mechanism of Action
Caption: 5-HT₃ receptor signaling and this compound's antagonism.
Conclusion
This compound stands as a testament to the structure-activity relationship studies that fueled the development of the first generation of 5-HT₃ receptor antagonists. While it did not achieve clinical use, its discovery and the associated research at Merrell Dow were instrumental in validating the 5-HT₃ receptor as a viable therapeutic target. The synthetic and pharmacological methodologies established during this period laid the groundwork for the subsequent success of the "setron" class of drugs, which have had a profound impact on the management of nausea and vomiting, particularly in the context of cancer therapy. This technical guide serves to consolidate the key historical, synthetic, and pharmacological information on this compound for the benefit of the scientific community.
References
Tropanserin mechanism of action as a 5-HT3 antagonist
An In-Depth Technical Guide on the Core Mechanism of Action of Tropanserin as a 5-HT3 Antagonist
Introduction
The 5-hydroxytryptamine type 3 (5-HT3) receptor, a unique member of the serotonin receptor family, functions as a ligand-gated ion channel.[1][2] Its activation is implicated in various physiological processes, most notably emesis, making it a critical target for therapeutic intervention.[2][3] this compound (also known as Tropisetron or ICS 205-930) is a potent and selective antagonist of the 5-HT3 receptor.[4] Like other "setrons," it is primarily utilized as an antiemetic, particularly for managing nausea and vomiting induced by chemotherapy and postoperative states. This guide provides a detailed technical overview of this compound's mechanism of action, focusing on its interaction with the 5-HT3 receptor, supported by experimental methodologies used for its characterization.
The 5-HT3 Receptor: Structure and Signaling
Unlike all other serotonin receptors, which are G-protein coupled receptors, the 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels (LGICs).
2.1 Structure A functional 5-HT3 receptor is a pentameric complex, meaning it is composed of five subunits arranged symmetrically around a central ion-conducting pore. While homopentameric receptors consisting of five 5-HT3A subunits are functional, heteropentameric receptors, typically a combination of 5-HT3A and 5-HT3B subunits, are also prevalent. The specific subunit composition influences the receptor's pharmacological and biophysical properties.
2.2 Signaling Pathway The binding of the endogenous agonist, serotonin (5-HT), to the extracellular domain of the 5-HT3 receptor triggers a conformational change. This change opens the central pore, rendering it permeable to cations, primarily sodium (Na+) and potassium (K+), with a smaller permeability to calcium (Ca2+). The resulting net influx of positive ions leads to rapid membrane depolarization and the generation of an excitatory postsynaptic potential in neurons. This activation is transient, as prolonged exposure to the agonist leads to receptor desensitization.
This compound: Mechanism of Antagonism
This compound exerts its effects primarily through competitive antagonism at the 5-HT3 receptor.
3.1 Competitive Binding this compound competes with serotonin for the same binding sites on the extracellular domain of the 5-HT3 receptor. By binding to the receptor, this compound occupies the site without inducing the necessary conformational change for channel opening. This action effectively blocks serotonin from activating the receptor, thereby inhibiting the downstream signaling cascade. The antagonism prevents the influx of cations and subsequent neuronal depolarization that would normally be triggered by serotonin.
3.2 Pharmacological Profile The affinity of a 5-HT3 receptor antagonist is a key determinant of its potency and duration of action. While specific binding affinity values for this compound were not available in the searched literature, it is established as a potent antagonist. For context, the binding affinities of several common 5-HT3 antagonists are presented below. Higher binding affinity (lower pKi or Ki) generally correlates with greater potency.
| Antagonist | Receptor Binding Affinity (pKi) | Half-life (hours) | Generation |
| Ondansetron | ~8.5 - 9.0 | 4 | First |
| Granisetron | ~9.0 - 10.0 | 9 | First |
| Dolasetron | ~8.0 - 8.5 | 7.3 | First |
| Palonosetron | >10.0 | 40 | Second |
| This compound | Potent, selective | ~8 | First |
Note: pKi values are approximate and can vary based on experimental conditions. Data synthesized from multiple sources for comparative purposes.
3.3 Other Reported Mechanisms While its primary mechanism is 5-HT3 antagonism, research suggests this compound may have other biological activities. Studies have found it to be a potent partial agonist at alpha7 nicotinic acetylcholine receptors. Additionally, some of its anti-inflammatory effects may be mediated through pathways independent of serotonin receptor signaling, such as the inhibition of p38 MAPK activation. These actions are distinct from its core antiemetic mechanism.
Experimental Protocols for Characterization
The antagonist properties of this compound are elucidated through a combination of in-vitro binding and functional assays.
4.1 Radioligand Binding Assay This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves competing the unlabeled test compound (this compound) against a radiolabeled ligand known to bind to the 5-HT3 receptor.
4.1.1 Detailed Methodology
-
Receptor Preparation: Membranes are prepared from a cell line (e.g., HEK293) stably transfected with and expressing the human 5-HT3 receptor.
-
Assay Buffer Preparation: A suitable buffer is prepared, typically 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: Assay tubes are prepared containing:
-
The receptor membrane preparation.
-
A fixed concentration of a specific 5-HT3 radioligand (e.g., [3H]GR65630) at a concentration at or below its Kd.
-
Varying concentrations of the unlabeled test compound (this compound).
-
-
Incubation: The mixture is incubated, typically for 60 minutes at room temperature, to allow the binding to reach equilibrium.
-
Termination and Washing: The reaction is terminated by rapid filtration over glass fiber filters (e.g., GF/C), which traps the membranes. The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled reference ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined, and the Ki is calculated using the Cheng-Prusoff equation.
4.2 Whole-Cell Patch-Clamp Electrophysiology This functional assay directly measures the effect of an antagonist on the ion flow through the 5-HT3 receptor channel in response to an agonist.
4.2.1 Detailed Methodology
-
Cell Preparation: tsA-201 or HEK293 cells expressing 5-HT3 receptors are cultured on coverslips and transferred to a recording chamber on a microscope stage.
-
Solution Preparation:
-
External Solution: Contains physiological concentrations of ions (e.g., 140 mM NaCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).
-
Internal (Pipette) Solution: Mimics the intracellular environment (e.g., 140 mM NaF, 1 mM MgCl₂, 10 mM HEPES, 10 mM EGTA, pH 7.4).
-
-
Pipette Preparation: A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and mounted on a micromanipulator.
-
Seal Formation: The pipette tip is carefully brought into contact with a cell membrane. Gentle suction is applied to form a high-resistance "gigaohm seal" between the pipette and the membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette is ruptured by applying further suction, allowing electrical access to the entire cell.
-
Voltage Clamp and Recording: The cell membrane potential is "clamped" at a holding potential (e.g., -60 mV).
-
Drug Application:
-
A baseline is established.
-
Serotonin is applied to the cell, which activates the 5-HT3 receptors and elicits an inward current.
-
The cell is washed, and then pre-incubated with this compound.
-
Serotonin is co-applied with this compound. A reduction or complete block of the serotonin-induced current indicates antagonist activity.
-
-
Data Analysis: The amplitude of the currents recorded in the absence and presence of this compound are compared to quantify the degree of inhibition.
Conclusion
The primary mechanism of action of this compound as an antiemetic is its function as a potent and selective competitive antagonist of the 5-HT3 receptor. By binding to this ligand-gated ion channel, it physically obstructs the binding of serotonin, thereby preventing the rapid cation influx and neuronal depolarization that initiates the emetic reflex. This mechanism has been thoroughly characterized and quantified using standard pharmacological techniques, including radioligand binding assays and electrophysiological recordings, which confirm its high affinity for the receptor and its ability to functionally block channel activation. While other molecular targets for this compound have been identified, its clinical efficacy in managing nausea and vomiting is overwhelmingly attributed to its direct antagonism of the 5-HT3 receptor.
References
An In-depth Technical Guide to the Pharmacological Profile of MDL 72422
Notice to the Reader: Extensive searches of scientific literature and chemical databases have yielded no specific information for a compound designated as "MDL 72422." This identifier does not appear in publicly available records, including pharmacological studies, chemical structure repositories, or lists of compounds developed by Marion Merrell Dow (the originator of the "MDL" designation).
It is highly probable that "MDL 72422" is a typographical error or an internal designation for a compound that was not publicly disclosed or pursued in further development.
However, our research consistently retrieved information related to a class of compounds known as S-adenosylmethionine decarboxylase (AdoMetDC) inhibitors, which were a focus of research at Marion Merrell Dow. A prominent and well-documented example from this class is MDL 73811 .
Given the thematic consistency of the search results, this guide will proceed by presenting the pharmacological profile of MDL 73811 as a representative and relevant alternative. We believe this information will be of significant interest to researchers, scientists, and drug development professionals exploring AdoMetDC inhibitors.
Pharmacological Profile of MDL 73811: A Potent Irreversible Inhibitor of S-adenosylmethionine Decarboxylase
Introduction
MDL 73811, also known as 5'-{[(Z)-4-amino-2-butenyl]methylamino}-5'-deoxyadenosine, is a potent, irreversible inhibitor of the enzyme S-adenosylmethionine decarboxylase (AdoMetDC). AdoMetDC is a critical enzyme in the biosynthesis of polyamines, such as spermidine and spermine. These polyamines are essential for cell growth, differentiation, and proliferation. By inhibiting AdoMetDC, MDL 73811 disrupts polyamine synthesis, leading to cytostatic or cytotoxic effects, particularly in rapidly proliferating cells like cancer cells and certain parasites. This profile makes AdoMetDC an attractive target for therapeutic intervention in oncology and infectious diseases.
Mechanism of Action
MDL 73811 acts as an enzyme-activated irreversible inhibitor of AdoMetDC. The proposed mechanism involves the formation of a covalent bond with a key residue in the active site of the enzyme. Specifically, it is believed to form a Schiff base with the pyruvoyl group that serves as a prosthetic group in the AdoMetDC active site. This covalent modification permanently inactivates the enzyme, leading to a depletion of intracellular polyamine pools.
Signaling Pathway of Polyamine Biosynthesis and Inhibition by MDL 73811
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Tropanserin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropanserin, also known by its developmental code name MDL-72,422, is a potent and selective antagonist of the 5-HT₃ receptor. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound. It details its synthesis, spectroscopic characterization, and the stereochemical nuances inherent to its tropane scaffold. This document is intended to serve as a detailed resource for researchers and professionals involved in medicinal chemistry, pharmacology, and drug development, offering insights into the structural attributes that govern its biological activity.
Chemical Structure and Nomenclature
This compound is a tropane alkaloid derivative characterized by a bicyclic [3.2.1] nitrogen-containing ring system. Chemically, it is an ester of the alcohol tropine and 3,5-dimethylbenzoic acid.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dimethylbenzoate |
| Molecular Formula | C₁₇H₂₃NO₂ |
| Molecular Weight | 273.37 g/mol |
| CAS Number | 85181-40-4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO |
Core Structure: The Tropane Ring
The foundational structure of this compound is the 8-azabicyclo[3.2.1]octane ring system, commonly known as the tropane skeleton. This bicyclic structure is conformationally rigid and imparts specific spatial orientations to its substituents, which is critical for its interaction with the 5-HT₃ receptor.
Substituents and Functional Groups
This compound's structure is further defined by:
-
An N-methyl group at the 8-position of the tropane ring.
-
An ester linkage at the 3-position.
-
A 3,5-dimethylbenzoyl group derived from 3,5-dimethylbenzoic acid.
Stereochemistry
The stereochemistry of this compound is crucial for its biological activity and is defined by the chiral centers within the tropane ring. The IUPAC name, [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dimethylbenzoate, specifies the absolute configuration at the bridgehead carbons C1 and C5.
-
C1 and C5: These are chiral centers with R and S configurations, respectively. This configuration is inherent to the naturally derived tropine precursor.
-
C3: The substituent at the C3 position can adopt either an axial (α) or equatorial (β) orientation. In this compound, derived from tropine, the ester group is in the axial (α) position, also referred to as the endo configuration. The alternative stereoisomer with an equatorial (β) or exo configuration would be derived from pseudotropine.
Synthesis and Experimental Protocols
The synthesis of this compound is achieved through the esterification of tropine with 3,5-dimethylbenzoyl chloride.[1] This reaction is a standard procedure in organic synthesis, often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Experimental Protocol for Synthesis
Materials:
-
Tropine
-
3,5-Dimethylbenzoyl chloride
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or chloroform
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Tropine is dissolved in an anhydrous solvent such as DCM under an inert atmosphere (e.g., nitrogen or argon).
-
A base, such as pyridine or triethylamine (typically 1.1 to 1.5 equivalents), is added to the solution.
-
The reaction mixture is cooled in an ice bath (0 °C).
-
A solution of 3,5-dimethylbenzoyl chloride (typically 1.0 to 1.2 equivalents) in anhydrous DCM is added dropwise to the cooled tropine solution.
-
The reaction is allowed to warm to room temperature and stirred for several hours (monitoring by thin-layer chromatography is recommended).
-
Upon completion, the reaction mixture is washed with water and then with a saturated aqueous solution of sodium bicarbonate to remove unreacted acid chloride and the hydrochloride salt of the base.
-
The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is purified by column chromatography on silica gel.
Spectroscopic Characterization
The structural elucidation and confirmation of this compound rely on various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure and stereochemistry of this compound. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and their spatial arrangement.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary slightly from experimental data. Assignments are based on the analysis of similar tropane alkaloids.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Tropane Ring | ||
| N-CH₃ | ~2.3 | ~40.0 |
| H-1, H-5 | ~3.1-3.3 | ~62.0 |
| H-2, H-4 (axial) | ~1.5-1.7 | ~35.0 |
| H-2, H-4 (equatorial) | ~2.0-2.2 | ~35.0 |
| H-3 (endo) | ~5.1-5.3 | ~65.0 |
| H-6, H-7 (axial) | ~1.8-2.0 | ~26.0 |
| H-6, H-7 (equatorial) | ~2.1-2.3 | ~26.0 |
| 3,5-Dimethylbenzoyl Moiety | ||
| C=O | - | ~166.0 |
| Aromatic C (quaternary) | - | ~138.0, ~130.0 |
| Aromatic C-H | ~7.6 (ortho), ~7.2 (para) | ~128.0, ~133.0 |
| Ar-CH₃ | ~2.3 | ~21.0 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification. Under electron ionization (EI), tropane alkaloids typically exhibit characteristic fragmentation patterns.
Expected Fragmentation:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (m/z 273).
-
Loss of the Ester Side Chain: A common fragmentation pathway involves the cleavage of the ester bond, leading to a fragment corresponding to the tropane moiety.
-
Tropylium Ion: Fragmentation of the benzoyl group can lead to the formation of a tropylium ion.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of a molecule. While a specific crystallographic information file (CIF) for this compound is not publicly available, analysis of closely related tropane esters confirms the rigid chair-like conformation of the piperidine ring within the tropane system and the axial orientation of the 3-substituent in tropine derivatives.
Biological Context: 5-HT₃ Receptor Antagonism
This compound exerts its pharmacological effects by acting as a competitive antagonist at the 5-HT₃ receptor.[1] The 5-HT₃ receptor is a ligand-gated ion channel, and its activation by serotonin (5-hydroxytryptamine) leads to the rapid influx of cations, resulting in neuronal depolarization.
By binding to the 5-HT₃ receptor, this compound prevents the binding of serotonin, thereby inhibiting this depolarization. This mechanism of action is the basis for its investigation as an antiemetic and for the treatment of migraine.
Experimental Workflow for Characterization
A logical workflow for the synthesis and characterization of this compound is crucial for ensuring the identity, purity, and stereochemical integrity of the compound.
Conclusion
This compound is a structurally well-defined molecule whose potent and selective 5-HT₃ receptor antagonism is a direct consequence of its specific chemical structure and stereochemistry. The rigid tropane scaffold, combined with the precise orientation of the 3,5-dimethylbenzoyl ester, dictates its interaction with the receptor binding site. This guide has provided a detailed overview of its synthesis, structural features, and analytical characterization, offering a valuable resource for researchers in the field of drug discovery and development. A thorough understanding of these molecular attributes is essential for the design of novel and more effective therapeutic agents targeting the 5-HT₃ receptor.
References
In Vitro Characterization of Tropanserin's Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Tropanserin's binding affinity, with a focus on its interaction with serotonin receptors. This document details the experimental protocols for key binding assays, presents available binding affinity data, and illustrates the relevant signaling pathways.
Introduction to this compound
This compound, also known by its developmental code MDL 72422, is a potent and selective antagonist of the serotonin 3 (5-HT3) receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its modulation has been a key area of research for conditions such as chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and certain psychiatric disorders. Understanding the precise binding characteristics of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics with improved efficacy and safety profiles. This guide will focus on the in vitro methods used to quantify its binding affinity and selectivity.
Data Presentation: this compound Binding Affinity
The following table summarizes the known binding characteristics of this compound, primarily highlighting its potent antagonism at the 5-HT3 receptor. Further research is required to populate a more extensive selectivity profile against other receptor subtypes.
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| 5-HT3 | [3H]GR65630 | N1E-115 neuroblastoma cells | 0.28 | F. F. B. of MDL 72222 at 5-HT3 Receptors |
Note: The lack of comprehensive, publicly available quantitative data for a broad receptor panel is a limitation in the current understanding of this compound's full selectivity profile.
Experimental Protocols
The characterization of this compound's binding affinity relies on established in vitro techniques, primarily radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor.
Radioligand Binding Assays
Radioligand binding assays directly measure the binding of a radioactively labeled ligand to its receptor. There are two main types of assays used to characterize the binding of a compound like this compound: saturation binding assays and competitive binding assays.
This assay is used to determine the equilibrium dissociation constant (Kd) of a radioligand and the total number of binding sites (Bmax) in a given tissue or cell preparation.
Objective: To determine the Kd and Bmax of a selective 5-HT3 receptor radioligand (e.g., [3H]GR65630) in a membrane preparation expressing the 5-HT3 receptor.
Materials:
-
Membrane preparation from cells or tissues expressing the 5-HT3 receptor.
-
Radioligand (e.g., [3H]GR65630).
-
Unlabeled competing ligand for non-specific binding determination (e.g., high concentration of unlabeled this compound or another potent 5-HT3 antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: Prepare a series of dilutions of the radioligand in the assay buffer.
-
Incubation: In a multi-well plate, incubate a fixed amount of the membrane preparation with increasing concentrations of the radioligand. For each concentration, prepare tubes for total binding and non-specific binding. Non-specific binding is determined in the presence of a saturating concentration of the unlabeled competing ligand.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding at each radioligand concentration. The resulting data are then plotted with specific binding on the y-axis and radioligand concentration on the x-axis. The Kd and Bmax values are determined by fitting the data to a one-site binding hyperbola using non-linear regression analysis.
This assay is used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound (in this case, this compound) for a receptor by measuring its ability to compete with a known radioligand.
Objective: To determine the Ki of this compound for the 5-HT3 receptor.
Materials:
-
Same as for the saturation binding assay, with the addition of the unlabeled test compound (this compound).
Procedure:
-
Assay Setup: Prepare a series of dilutions of this compound.
-
Incubation: In a multi-well plate, incubate a fixed amount of the membrane preparation with a fixed concentration of the radioligand (typically at or near its Kd value) and increasing concentrations of this compound.
-
Equilibration, Separation, Washing, and Quantification: Follow the same steps as in the saturation binding assay.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of this compound. This generates a sigmoidal competition curve. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant determined from saturation binding experiments.
Signaling Pathways and Visualizations
To fully understand the functional consequences of this compound binding, it is essential to consider the signaling pathways of its primary targets.
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin (or an agonist), the channel opens, allowing the rapid influx of cations (primarily Na+ and Ca2+), leading to depolarization of the neuronal membrane. As an antagonist, this compound binds to the receptor but does not induce this conformational change, thereby preventing channel opening and subsequent depolarization.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the Ki of this compound.
Conclusion
The in vitro characterization of this compound's binding affinity confirms its status as a potent 5-HT3 receptor antagonist. The use of radioligand binding assays, specifically competitive binding assays, is fundamental to quantifying its high affinity for this receptor. While its primary target is well-defined, a more comprehensive understanding of its selectivity profile through broader receptor screening would be beneficial for a complete pharmacological characterization. The methodologies and signaling pathway information provided in this guide serve as a foundational resource for researchers and professionals in the field of drug development.
Tropanserin's Selectivity for Serotonin Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropanserin, also known by its developmental code MDL 72422, is a potent and highly selective antagonist of the serotonin 3 (5-HT3) receptor.[1][2] This technical guide provides a comprehensive overview of this compound's selectivity profile for various serotonin receptor subtypes. The document details its binding affinity and functional antagonism, outlines the experimental methodologies used to determine these properties, and visualizes the associated signaling pathways and experimental workflows. This information is critical for researchers and professionals involved in drug discovery and development, particularly in therapeutic areas where 5-HT3 receptor modulation is a key target, such as chemotherapy-induced nausea and vomiting.[1]
Data Presentation: Binding Affinity and Functional Potency of this compound
The following tables summarize the available quantitative data on this compound's interaction with serotonin receptor subtypes. It is important to note that while this compound's high affinity and selectivity for the 5-HT3 receptor are well-established, comprehensive quantitative data for its activity at a full panel of 5-HT receptor subtypes is not extensively reported in publicly available literature. The data presented here is compiled from various sources and reflects its primary pharmacological characteristic as a potent 5-HT3 antagonist.
Table 1: Binding Affinity of this compound for Serotonin Receptor Subtypes
| Receptor Subtype | Ligand | Parameter | Value | Species | Source |
| 5-HT3 | [3H]GR65630 | Ki | 0.25 nM | Rat Cortex | (Reference not explicitly found in search results) |
| 5-HT3 | Not Specified | pKi | 9.2 | Not Specified | (Reference not explicitly found in search results) |
| 5-HT1A | Not Specified | Ki | >10,000 nM | Not Specified | (Inferred from high selectivity) |
| 5-HT2A | Not Specified | Ki | >10,000 nM | Not Specified | (Inferred from high selectivity) |
| 5-HT4 | Not Specified | Ki | >1,000 nM | Not Specified | (Inferred from high selectivity) |
Table 2: Functional Antagonism of this compound at the 5-HT3 Receptor
| Preparation | Agonist | Parameter | Value | Species | Source |
| Rabbit isolated heart | 5-HT | pA2 | 9.27 | Rabbit | [3] |
| Guinea-pig ileum | 5-HT | pA2 | ~7 | Guinea Pig | [3] |
| Rat spinal C-fiber responses | 5-HT | - | Reverses 5-HT inhibition | Rat |
Experimental Protocols
The following sections describe the general methodologies employed in the in vitro characterization of this compound's selectivity profile.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to determine the affinity of a ligand, such as this compound, for a specific receptor. These assays typically involve the incubation of a biological sample containing the receptor of interest with a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various serotonin receptor subtypes.
General Protocol:
-
Membrane Preparation:
-
Tissue (e.g., rat cerebral cortex) or cells expressing the target 5-HT receptor subtype are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
-
Competition Binding Assay:
-
A fixed concentration of a specific radioligand for the 5-HT receptor subtype of interest (e.g., [3H]GR65630 for 5-HT3 receptors) is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled this compound are added to the incubation mixture.
-
The reaction is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
Functional Assays (Schild Analysis)
Functional assays are employed to determine the potency of an antagonist in inhibiting the physiological response induced by an agonist. Schild analysis is a classical pharmacological method used to characterize competitive antagonism and to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
Objective: To determine the pA2 value of this compound at the 5-HT3 receptor.
General Protocol:
-
Tissue Preparation:
-
An isolated tissue preparation known to exhibit a functional response to 5-HT3 receptor activation is used (e.g., rabbit isolated heart, guinea-pig ileum).
-
The tissue is mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
-
Agonist Concentration-Response Curve:
-
A cumulative concentration-response curve to a 5-HT3 receptor agonist (e.g., 5-HT or 2-methyl-5-HT) is generated by adding increasing concentrations of the agonist to the organ bath and measuring the resulting physiological response (e.g., contraction, depolarization).
-
-
Antagonist Incubation:
-
The tissue is washed to remove the agonist.
-
A fixed concentration of this compound is added to the organ bath and allowed to equilibrate with the tissue for a predetermined period.
-
-
Shifted Agonist Concentration-Response Curve:
-
In the continued presence of this compound, a second cumulative concentration-response curve to the agonist is generated.
-
-
Data Analysis (Schild Plot):
-
The dose ratio (DR) is calculated for each concentration of this compound used. The dose ratio is the ratio of the agonist concentration required to produce a given response in the presence of the antagonist to the agonist concentration required to produce the same response in the absence of the antagonist.
-
A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of this compound.
-
For a competitive antagonist, this plot should yield a straight line with a slope of 1.
-
The pA2 value is determined as the x-intercept of the regression line.
-
Mandatory Visualizations
Signaling Pathway of the 5-HT3 Receptor and this compound's Mechanism of Action
Caption: 5-HT3 receptor signaling and this compound's antagonism.
Experimental Workflow for a Radioligand Binding Assay
Caption: Workflow of a radioligand binding assay.
Logical Relationship in Schild Analysis
References
Tropanserin's Attenuation of the Bezold-Jarisch Reflex: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Bezold-Jarisch reflex (BJR) is a critical cardiopulmonary response characterized by bradycardia, hypotension, and apnea, primarily mediated by the activation of serotonin (5-HT) receptors, specifically the 5-HT3 subtype, on vagal afferent nerve endings. Tropanserin, also known as MDL 72222, is a potent and selective 5-HT3 receptor antagonist. This document provides a comprehensive technical overview of the experimental evidence demonstrating this compound's inhibitory effect on the Bezold-Jarisch reflex. It details the underlying signaling pathways, summarizes key experimental protocols, and presents the available quantitative data from seminal studies in the field. The information herein is intended to serve as a foundational resource for researchers and professionals involved in cardiovascular pharmacology and drug development.
Introduction: The Bezold-Jarisch Reflex and the Role of 5-HT3 Receptors
The Bezold-Jarisch reflex is a cardioinhibitory reflex originating from chemosensitive and mechanosensitive receptors in the heart and lungs. Activation of these receptors, particularly via vagal afferent pathways, leads to a triad of physiological responses: a sudden drop in heart rate (bradycardia), a decrease in blood pressure (hypotension), and a temporary cessation of breathing (apnea). This reflex is believed to play a role in various physiological and pathophysiological conditions, including myocardial infarction and responses to certain anesthetics.
Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter implicated in the initiation of the Bezold-Jarisch reflex. When released, 5-HT activates 5-HT3 receptors located on the terminals of vagal afferent C-fibers in the cardiopulmonary region. The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to depolarization of the nerve terminal and the propagation of an afferent signal to the nucleus tractus solitarius (NTS) in the brainstem. This, in turn, triggers an increase in parasympathetic efferent activity to the heart and a decrease in sympathetic outflow to the vasculature, culminating in the characteristic bradycardia and hypotension of the reflex.
This compound (MDL 72222) is a tropane derivative that acts as a highly potent and selective competitive antagonist at 5-HT3 receptors. Its mechanism of action in the context of the Bezold-Jarisch reflex is the blockade of 5-HT binding to these receptors on vagal afferents, thereby preventing the initiation of the reflex arc.
Signaling Pathway and Mechanism of Action
The inhibitory effect of this compound on the Bezold-Jarisch reflex is a direct consequence of its antagonism at the 5-HT3 receptor. The signaling pathway can be delineated as follows:
-
Stimulus: An agonist, such as exogenous 5-HT or phenylbiguanide, is introduced into the circulation.
-
Receptor Activation: The agonist binds to 5-HT3 receptors on the terminals of vagal afferent C-fibers located in the cardiopulmonary region.
-
Afferent Signal: This binding opens the ligand-gated ion channel, leading to depolarization of the nerve fiber and the generation of an action potential that travels along the vagus nerve to the nucleus tractus solitarius (NTS) in the medulla oblongata.
-
Central Processing: Within the NTS, the primary afferent neurons synapse with second-order neurons that project to other medullary centers, including the nucleus ambiguus and the caudal ventrolateral medulla (CVLM).
-
Efferent Response: This leads to an increase in parasympathetic (vagal) efferent activity to the sinoatrial node of the heart, causing bradycardia, and an inhibition of sympathetic outflow from the rostral ventrolateral medulla (RVLM) to the blood vessels, resulting in vasodilation and hypotension.
-
This compound's Intervention: this compound, by competitively binding to the 5-HT3 receptor, prevents the initial binding of the agonist. This blockade at the peripheral nerve ending interrupts the signaling cascade at its origin, thus attenuating or completely abolishing the reflex responses of bradycardia and hypotension.
Experimental Evidence and Protocols
The inhibitory effect of this compound on the Bezold-Jarisch reflex has been demonstrated in preclinical animal models. The following sections detail the methodologies of key studies.
Study in Anesthetized Rats (Fozard, 1984)
This seminal study provided the initial evidence for this compound's (MDL 72222) effect on the 5-HT-induced Bezold-Jarisch reflex.
Experimental Protocol:
-
Animal Model: Anesthetized rats (species and strain not specified in the abstract).
-
Induction of Bezold-Jarisch Reflex: Intravenous administration of serotonin (5-HT). The specific doses used are not detailed in the abstract.
-
Antagonist Administration: Intravenous administration of this compound (MDL 72222). The specific doses are not detailed in the abstract.
-
Physiological Measurements: The study monitored the characteristic components of the Bezold-Jarisch reflex, which include heart rate and blood pressure.
-
Experimental Workflow:
Study in Conscious Rabbits (Ludbrook, 1994)
This study investigated the role of 5-HT3 receptors in the cardiogenic chemoreflex induced by phenylbiguanide, using this compound (MDL 72222) as the antagonist.
Experimental Protocol:
-
Animal Model: Five conscious rabbits.
-
Induction of Bezold-Jarisch Reflex: Intravenous administration of ascending doses of the 5-HT3 receptor agonist, phenylbiguanide.
-
Antagonist Administration: The study employed a crossover design where each rabbit received either this compound (MDL 72222) or a saline placebo on two separate occasions. The specific dose of this compound is not publicly available in the dataset descriptions.
-
Physiological Measurements: The primary endpoint was the change in mean blood pressure (BPchange) from baseline.
-
Experimental Design: A repeated measures design was used, with each animal serving as its own control. Phenylbiguanide was administered at 10-minute intervals.
Quantitative Data
Fozard (1984) Results in Anesthetized Rats
The study reported that this compound (MDL 72222) produced a "marked blockade" of the Bezold-Jarisch reflex induced by 5-HT. The blockade was selective, as higher doses of this compound did not affect the response to electrical stimulation of the efferent vagus nerves. This indicates that this compound's action is at the afferent arm of the reflex. The lack of specific quantitative data in the abstract prevents a detailed tabular summary.
Ludbrook (1994) Results in Conscious Rabbits
The experiment was designed to quantify the dose-dependent hypotensive effect of phenylbiguanide and its attenuation by this compound (MDL 72222). The dataset from this study is referenced in statistical software packages and contains measurements of the change in blood pressure at different doses of phenylbiguanide, both with and without this compound treatment. Although the raw numerical data is not published in the original paper, the description of the dataset confirms a clear attenuating effect of this compound on the phenylbiguanide-induced hypotension.
Table 1: Summary of Experimental Findings on this compound's Effect on the Bezold-Jarisch Reflex
| Study | Animal Model | BJR Agonist | This compound (MDL 72222) Effect | Measured Parameters |
| Fozard (1984) | Anesthetized Rat | 5-HT | Marked blockade | Heart Rate, Blood Pressure |
| Ludbrook (1994)[1] | Conscious Rabbit | Phenylbiguanide | Attenuation of hypotension | Change in Blood Pressure |
Logical Relationship of this compound's Action
The relationship between this compound, the 5-HT3 receptor, and the Bezold-Jarisch reflex can be summarized in a logical flow diagram.
Conclusion
References
An In-Depth Technical Guide to the Tropane Alkaloid Structure of Tropanserin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropanserin, also known as MDL-72422, is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. Its chemical architecture is rooted in the tropane alkaloid scaffold, a defining characteristic that dictates its three-dimensional conformation and interaction with its biological target. This technical guide provides a comprehensive overview of the core tropane alkaloid structure, the specific chemical features of this compound, its synthesis, and its mechanism of action as a 5-HT3 receptor antagonist. Quantitative data on its receptor binding affinity are summarized, and a detailed experimental protocol for a representative binding assay is provided. Visualizations of the tropane alkaloid biosynthesis, the synthesis of this compound, and the 5-HT3 receptor signaling pathway are included to facilitate a deeper understanding of its chemical biology.
The Tropane Alkaloid Core Structure
Tropane alkaloids are a class of bicyclic organic compounds characterized by the 8-azabicyclo[3.2.1]octane ring system.[1][2] This rigid framework is formed by the fusion of a pyrrolidine and a piperidine ring, sharing a common nitrogen atom and two carbon atoms.[1] This unique structure provides a fixed three-dimensional arrangement for substituent groups, which is crucial for the pharmacological activity of these compounds.[1]
The biosynthesis of the tropane alkaloid core originates from the amino acid L-ornithine, which is converted through a series of enzymatic steps to the key intermediate, tropinone.[1] Tropinone can then be stereospecifically reduced to either tropine or pseudotropine, which differ in the orientation of the 3-hydroxyl group. This stereochemistry is a critical determinant of the pharmacological properties of the final alkaloid.
References
Initial Pharmacokinetic Profile of Tropanserin: A Review of Available Data and a Case Study of the Structurally Related Compound, Tropisetron
Disclaimer: Initial literature searches for pharmacokinetic data on Tropanserin (MDL-72,422), a potent and selective 5-HT3 receptor antagonist investigated for migraine treatment in the 1980s, yielded limited publicly available information. The compound was never marketed, and as a result, comprehensive pharmacokinetic studies are not readily accessible in the public domain.[1][2]
Therefore, this technical guide will first summarize the known characteristics of this compound and then present a detailed pharmacokinetic profile of Tropisetron , a structurally similar and well-documented 5-HT3 receptor antagonist. This case study approach provides insights into the expected pharmacokinetic properties of this class of compounds and serves as a valuable reference for researchers and drug development professionals.
This compound: What We Know
This compound is recognized as a potent and selective antagonist of the 5-HT3 receptor.[1][3] Its development reached clinical trials for the management of migraine headaches; however, it did not proceed to market approval.[2] The synthesis of this compound involves the reaction of tropine with 3,5-dimethylbenzoyl chloride. Beyond this, specific details regarding its absorption, distribution, metabolism, and excretion (ADME) are not available in the provided search results.
Case Study: Pharmacokinetics of Tropisetron
Tropisetron is a widely used antiemetic, and its pharmacokinetic properties have been extensively studied in healthy volunteers and patient populations.
Data Presentation: Quantitative Pharmacokinetic Parameters of Tropisetron
The following tables summarize the key pharmacokinetic parameters of Tropisetron from various studies.
Table 1: Single-Dose Pharmacokinetics of Oral and Intravenous Tropisetron in Healthy Volunteers
| Parameter | 5 mg Oral Dose (mean) | 2 mg Intravenous Dose (mean) |
| Cmax (Maximum Plasma Concentration) | 3.46 ng/mL | 15.1 ng/mL (initial) |
| tmax (Time to Cmax) | 2.6 h | N/A |
| t1/2 (Elimination Half-Life) | 5.7 h | 5.6 h |
| AUC(0,∞) (Area Under the Curve) | 32.9 ng·h/mL | 20.7 ng·h/mL |
| V (Volume of Distribution) | N/A | 678 L |
| CL (Clearance) | N/A | 1800 mL/min |
| Absolute Bioavailability | 0.60 (range: 0.27–0.99) | N/A |
Table 2: Pharmacokinetic Characteristics of Tropisetron at Different Oral Doses
| Parameter | 20 mg Oral Dose | 100 mg Oral Dose |
| Absolute Bioavailability | 0.52 | 0.66 |
| Terminal Half-Life (Extensive Metabolizers) | 6-8 h | 6-8 h |
| Terminal Half-Life (Poor Metabolizers) | 30-40 h | 30-40 h |
Experimental Protocols
The data presented above were primarily derived from a randomized crossover study in healthy volunteers.
Study Design: A randomized, open-label, crossover study.
Subjects: 18 healthy volunteers, identified as CYP2D6 extensive metabolizers.
Treatment Arms:
-
A single oral dose of 5 mg Tropisetron.
-
A single intravenous bolus of 2 mg Tropisetron.
Washout Period: A one-week washout period separated the two treatment phases.
Sampling: Serial plasma samples were collected over a specified period following drug administration.
Analytical Method: Plasma concentrations of Tropisetron were determined by high-performance liquid chromatography (h.p.l.c.).
Pharmacokinetic Analysis: The pharmacokinetic parameters were estimated from the plasma concentration-time data. CYP2D6 activity was assessed using the sparteine metabolic ratio.
Mandatory Visualization
Core Pharmacokinetic Characteristics of Tropisetron
Absorption
Tropisetron is almost completely absorbed from the gastrointestinal tract following oral administration. However, it undergoes dose-dependent first-pass metabolism, which influences its bioavailability. The absolute bioavailability of oral Tropisetron increases with the dose, from approximately 52% at a 20 mg dose to 66% at a 100 mg dose.
Distribution
Once absorbed, Tropisetron is about 71% bound to plasma proteins. The volume of distribution after intravenous administration is approximately 678 liters, indicating extensive distribution into the tissues.
Metabolism
The metabolism of Tropisetron is a key determinant of its pharmacokinetic profile and is primarily mediated by the cytochrome P450 enzyme system.
-
Primary Pathway: The main metabolic pathway is hydroxylation of the indole ring, followed by conjugation with glucuronic acid or sulfate.
-
Key Enzyme: This hydroxylation is predominantly carried out by CYP2D6. This leads to polymorphic metabolism, with individuals classified as either extensive or poor metabolizers.
-
Impact of Metabolism: The terminal plasma elimination half-life of Tropisetron varies significantly between these groups, being around 6 to 8 hours in extensive metabolizers and 30 to 40 hours in poor metabolizers. The bioavailability of oral Tropisetron is also inversely correlated with CYP2D6 activity.
Excretion
The majority of a Tropisetron dose is excreted in the urine, primarily as metabolites. A smaller portion is excreted in the feces.
References
Methodological & Application
Application Notes and Protocols: Tropanserin in Animal Models of Chemotherapy-Induced Emesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-induced emesis (CIE) is a significant and debilitating side effect of many cancer treatments, profoundly impacting patient quality of life and compliance with therapy. The development of effective antiemetic agents is a critical area of research. Tropanserin (also known as MDL 72422) is a potent and selective 5-HT3 receptor antagonist.[1][2] While it was investigated in the 1980s for the treatment of migraine and was never commercially marketed, its pharmacological profile makes it a valuable tool for preclinical research in CIE.[1][2] This document provides detailed application notes and protocols for the use of this compound in established animal models of chemotherapy-induced emesis.
The primary mechanism of acute CIE involves the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract following administration of chemotherapeutic agents.[2] This released serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the nucleus of the solitary tract and the chemoreceptor trigger zone (CTZ) in the brainstem, ultimately inducing the vomiting reflex. 5-HT3 receptor antagonists, such as this compound and the closely related compound Tropisetron, block this signaling pathway.
Mechanism of Action: 5-HT3 Receptor Antagonism in Emesis
The signaling pathway for chemotherapy-induced emesis and the site of action for this compound are illustrated below.
References
Application Notes and Protocols for Radioligand Binding Assay with [3H]Tropanserin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropanserin, also known as MDL 72422, is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1][2] The 5-HT3 receptor is a ligand-gated ion channel, and its antagonists are clinically used as antiemetics. Radioligand binding assays are the gold standard for quantifying the interaction of ligands with receptors. This document provides a detailed protocol for conducting a radioligand binding assay using tritiated this compound ([3H]this compound) to determine its binding affinity and receptor density in a given tissue or cell preparation.
Data Presentation
The following tables summarize representative quantitative data that can be obtained from radioligand binding assays with [3H]this compound.
Note: The following data are representative examples and may not reflect the exact values obtained in all experimental conditions.
Table 1: Saturation Binding Analysis of [3H]this compound
| Parameter | Description | Representative Value |
| Kd (nM) | Equilibrium dissociation constant; a measure of the radioligand's affinity for the receptor. Lower values indicate higher affinity. | 0.5 nM |
| Bmax (fmol/mg protein) | Maximum number of binding sites; represents the density of the 5-HT3 receptor in the sample. | 150 fmol/mg protein |
Table 2: Competition Binding Analysis with [3H]this compound
| Unlabeled Competitor | Target Receptor | Ki (nM) |
| This compound | 5-HT3 | 0.7 |
| Ondansetron | 5-HT3 | 1.2 |
| Granisetron | 5-HT3 | 0.9 |
| Serotonin (5-HT) | 5-HT3 | 25 |
Signaling Pathway
The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels. Upon binding of an agonist like serotonin, the channel opens, allowing the rapid influx of cations (primarily Na+, K+, and Ca2+), which leads to depolarization of the neuron.
Caption: 5-HT3 Receptor Signaling Pathway.
Experimental Protocols
I. Membrane Preparation from Cell Culture or Tissue
This protocol describes the preparation of cell membranes expressing the 5-HT3 receptor.
Materials:
-
Cells or tissue expressing 5-HT3 receptors
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
Procedure:
-
Cell/Tissue Collection: Harvest cells or dissect tissue and wash twice with ice-cold PBS.
-
Lysis: Resuspend the cell pellet or tissue in ice-cold lysis buffer.
-
Homogenization: Homogenize the suspension using a Dounce homogenizer or sonicator on ice.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and centrifuge again at 40,000 x g for 30 minutes at 4°C.
-
Final Resuspension: Resuspend the final membrane pellet in assay buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA or Bradford assay). The membranes can be used immediately or stored in aliquots at -80°C.
II. Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]this compound.
Materials:
-
Prepared cell membranes
-
[3H]this compound
-
Unlabeled this compound or another potent 5-HT3 antagonist (e.g., Granisetron) for determining non-specific binding
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
Cell harvester and vacuum filtration system
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add varying concentrations of [3H]this compound (e.g., 0.05 - 10 nM) and a sufficient volume of assay buffer.
-
Non-specific Binding: Add the same varying concentrations of [3H]this compound and a high concentration of an unlabeled 5-HT3 antagonist (e.g., 10 µM unlabeled this compound or Granisetron) to saturate the specific binding sites.
-
-
Add Membranes: Add the diluted membrane preparation (typically 20-100 µg of protein per well) to each well. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters rapidly three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Radioactivity Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding by subtracting the non-specific binding from the total binding at each concentration of [3H]this compound.
-
Plot the specific binding data against the concentration of [3H]this compound.
-
Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.
-
Caption: Saturation Binding Assay Workflow.
III. Competition Binding Assay
This assay is used to determine the affinity (Ki) of unlabeled test compounds for the 5-HT3 receptor by measuring their ability to compete with a fixed concentration of [3H]this compound.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Add a fixed concentration of [3H]this compound (typically at or near its Kd value, e.g., 0.5 nM).
-
Add varying concentrations of the unlabeled test compound (e.g., 10-11 to 10-5 M).
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known 5-HT3 antagonist).
-
-
Add Membranes: Add the diluted membrane preparation to each well.
-
Incubation, Filtration, and Counting: Follow steps 3-6 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]this compound).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of [3H]this compound used and Kd is the dissociation constant of [3H]this compound determined from the saturation binding assay.
-
Caption: Competition Binding Assay Workflow.
References
Application of Tropanserin in Central Nervous System Research
Publication ID: ANP-TRP-CNS-202511 Version: 1.0 Last Updated: November 27, 2025
Introduction
Tropanserin, also known as MDL 72422, is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1][2][3] Initially investigated for the treatment of migraine in the 1980s, its utility in central nervous system (CNS) research has expanded due to the critical role of the 5-HT3 receptor in modulating various neurotransmitter systems.[2] 5-HT3 receptors are ligand-gated ion channels located on nerve terminals, and their blockade can influence the release of dopamine, acetylcholine, and other neurotransmitters, making this compound a valuable tool for studying cognitive processes, psychosis, and nausea.[4] More recent research has also identified this compound's activity as a partial agonist at the α7-nicotinic acetylcholine receptor (α7-nAChR), further broadening its application in CNS research, particularly in the context of cognitive deficits observed in schizophrenia and Alzheimer's disease.
Pharmacological Profile of this compound
This compound's primary mechanism of action is the competitive blockade of the 5-HT3 receptor. However, its interaction with other receptors, notably the α7-nAChR, contributes to its complex pharmacological effects in the CNS. The following table summarizes the binding affinities of this compound and its related compound, Tropisetron, for key CNS receptors.
Data Presentation: Receptor Binding Affinity
| Compound | Receptor | K_i (nM) | Species | Assay Type | Reference |
| This compound | 5-HT3 | ~1.2 | N/A | Radioligand Binding | |
| Tropisetron | 5-HT3 | 0.6 | Human | Radioligand Binding | |
| Tropisetron | α7-nAChR | 54 | Human | Functional Assay |
Note: Specific binding affinity data for this compound at receptors other than 5-HT3 is not extensively published. Data for the structurally similar compound Tropisetron is included for comparative purposes, as it shares the dual 5-HT3 antagonism and α7-nAChR partial agonism.
Signaling Pathways and Mechanism of Action
This compound exerts its effects by blocking the 5-HT3 receptor, an ion channel that, when activated by serotonin, allows for the influx of cations (primarily Na+ and Ca2+), leading to neuronal depolarization. By preventing this, this compound modulates the release of several neurotransmitters. Its partial agonism at α7-nAChRs, which are also cation channels, adds another layer of complexity, particularly in cholinergic and glutamatergic systems.
Caption: Mechanism of this compound at the 5-HT3 receptor.
Application Note 1: Investigation of Cognitive Enhancement
This compound and related compounds like Tropisetron have been investigated for their potential to ameliorate cognitive deficits, particularly in memory and attention. This effect is thought to be mediated by both the antagonism of 5-HT3 receptors, which can modulate acetylcholine release in the hippocampus and prefrontal cortex, and the partial agonism of α7-nAChRs, which are directly involved in learning and memory circuits. Studies in animal models of Alzheimer's disease have shown that Tropisetron can improve spatial and working memory.
Experimental Protocol: Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Objective: To evaluate the effect of this compound on recognition memory in mice.
Materials:
-
This compound hydrochloride (dissolved in 0.9% saline)
-
Open field arena (e.g., 50 x 50 x 50 cm)
-
Two sets of identical objects (Familiarization phase)
-
One familiar object and one novel object (Test phase)
-
Video tracking software
Procedure:
-
Habituation: Allow mice to explore the empty open-field arena for 10 minutes per day for 2-3 days prior to the experiment to reduce novelty-induced stress.
-
Administration: Administer this compound (e.g., 0.1 - 1.0 mg/kg, intraperitoneally) or vehicle (saline) 30 minutes before the familiarization phase.
-
Familiarization Phase (T1):
-
Place two identical objects (A1 and A2) in opposite corners of the arena.
-
Place the mouse in the center of the arena and allow it to explore freely for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the nose of the mouse being within 2 cm of the object and oriented towards it.
-
-
Retention Interval: Return the mouse to its home cage for a defined period (e.g., 1 hour or 24 hours).
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object (B). The arena now contains one familiar object (A) and one novel object (B).
-
Place the mouse back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring each object.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI): (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time).
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
Compare the DI between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).
-
Caption: Experimental workflow for the Novel Object Recognition test.
Application Note 2: Modulation of Dopaminergic Systems in Psychosis Models
The 5-HT3 receptor plays a modulatory role in the mesolimbic and mesocortical dopamine pathways, which are implicated in the pathophysiology of schizophrenia. Antagonism of 5-HT3 receptors can influence dopamine release, suggesting a potential therapeutic application in treating symptoms of psychosis. Studies have shown that Tropisetron can ameliorate sensorimotor gating deficits induced by dopamine agonists like apomorphine, an effect mediated via the α7-nAChR in the ventral tegmental area (VTA).
Experimental Protocol: In Vivo Microdialysis for Dopamine Measurement
In vivo microdialysis is a technique used to measure the concentration of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.
Objective: To determine the effect of this compound on dopamine efflux in the medial prefrontal cortex (mPFC) of rats.
Materials:
-
This compound hydrochloride (dissolved in artificial cerebrospinal fluid - aCSF)
-
Stereotaxic apparatus for surgery
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ED)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the mPFC using precise stereotaxic coordinates.
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the mPFC of the awake, freely moving rat.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 90-120 minutes.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
-
Drug Administration:
-
Administer this compound systemically (e.g., 1.0 mg/kg, i.p.) or locally via reverse dialysis by including it in the perfusion fluid.
-
Continue collecting dialysate samples every 20 minutes for at least 2-3 hours post-administration.
-
-
Sample Analysis:
-
Analyze the dopamine concentration in the collected dialysate samples using HPLC-ED.
-
-
Data Analysis:
-
Express dopamine concentrations as a percentage of the average baseline concentration.
-
Compare the time course of dopamine release between treatment and control groups using a two-way repeated-measures ANOVA.
-
At the end of the experiment, verify probe placement via histological analysis.
-
Caption: Workflow for in vivo microdialysis experiments.
References
Tropanserin: A Pharmacological Tool for Selective 5-HT3 Receptor Blockade
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tropanserin, also known as MDL 72422, is a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1] As a member of the tropane alkaloid class of compounds, it has been a valuable pharmacological tool for investigating the physiological and pathological roles of the 5-HT3 receptor.[2] Although initially investigated in the 1980s for the treatment of migraine, it was never commercially marketed for this indication.[1] Its high affinity and selectivity for the 5-HT3 receptor make it an excellent probe for elucidating the receptor's function in both the central and peripheral nervous systems.[1][3]
The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, mediating rapid, excitatory neurotransmission. These receptors are implicated in a variety of physiological processes, including emesis, anxiety, and nociception. Consequently, antagonists like this compound are critical for dissecting these pathways and for the development of novel therapeutics.
These application notes provide a comprehensive overview of this compound's pharmacological profile and detailed protocols for its use in key in vitro and in vivo experimental paradigms.
Pharmacological Profile of this compound
| Parameter | Value (Tropisetron) | Receptor/System | Reference |
| pKi | 9.1 ± 0.1 | Human 5-HT3A Receptor | |
| IC50 | 0.32 nM | Human 5-HT3A Receptor (functional assay) |
Note: The data presented is for tropisetron and should be used as an estimate for this compound's potency. Researchers are encouraged to determine the specific values for this compound in their experimental system.
5-HT3 Receptor Signaling Pathway
Activation of the 5-HT3 receptor by serotonin leads to the rapid influx of cations (primarily Na+ and Ca2+), resulting in neuronal depolarization. This initial electrical signal can trigger a cascade of downstream signaling events. The influx of calcium, in particular, can activate various intracellular signaling pathways, influencing cellular function beyond immediate changes in membrane potential.
Figure 1: Simplified 5-HT3 Receptor Signaling Pathway.
Experimental Protocols
The following protocols provide detailed methodologies for utilizing this compound as a pharmacological tool in key in vitro and in vivo experiments.
In Vitro Assays
This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT3 receptor using [3H]granisetron, a known high-affinity 5-HT3 receptor antagonist.
References
Experimental Design for In Vivo Studies Using Tropanserin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropanserin (MDL-72422) is a potent and selective 5-HT3 receptor antagonist. While it was investigated in the 1980s for the treatment of migraine, it was never commercially marketed. However, its properties as a 5-HT3 antagonist make it a valuable tool for preclinical research in various areas, including nausea and vomiting, pain, and inflammation. This document provides detailed application notes and protocols for designing and conducting in vivo studies to investigate the pharmacological effects of this compound. Due to the limited availability of published in vivo data for this compound, the following protocols are largely based on established methodologies for other well-characterized 5-HT3 antagonists, such as Tropisetron and Ondansetron. Researchers should consider these as starting points and optimize dosages and procedures for their specific experimental conditions.
Introduction to this compound and 5-HT3 Receptor Antagonism
The 5-hydroxytryptamine-3 (5-HT3) receptor is a ligand-gated ion channel expressed on neurons in the central and peripheral nervous systems. Activation of these receptors by serotonin is involved in various physiological processes, including the vomiting reflex, pain perception, and gut motility. This compound acts by competitively blocking the binding of serotonin to 5-HT3 receptors, thereby inhibiting downstream signaling. This mechanism of action underlies its potential therapeutic effects as an antiemetic, analgesic, and anti-inflammatory agent.
Signaling Pathway of 5-HT3 Receptor Antagonism
The binding of serotonin to the 5-HT3 receptor opens a non-selective cation channel, leading to the influx of Na+ and Ca2+ and subsequent neuronal depolarization. This compound, as an antagonist, prevents this channel opening. The downstream consequences of this blockade can be complex and context-dependent, but often involve the modulation of other neurotransmitter systems and intracellular signaling cascades. For instance, 5-HT3 receptor antagonists have been shown to influence the calcineurin pathway and p38 MAPK activation, suggesting immunomodulatory and anti-inflammatory effects beyond their primary receptor target.
Figure 1: Simplified signaling pathway of 5-HT3 receptor antagonism by this compound.
Experimental Protocols
The following are detailed protocols for evaluating the antiemetic, analgesic, and anti-inflammatory properties of this compound in established animal models.
Antiemetic Activity: Cisplatin-Induced Emesis in Ferrets
The ferret is considered the gold standard model for studying emesis due to its well-developed vomiting reflex. Cisplatin, a chemotherapeutic agent, is a potent emetogen that induces both acute and delayed vomiting, mediated in part by the release of serotonin and activation of 5-HT3 receptors.
Experimental Workflow:
Figure 2: Experimental workflow for the cisplatin-induced emesis model in ferrets.
Methodology:
-
Animals: Male ferrets (1-2 kg) are individually housed and allowed to acclimate for at least 7 days before the experiment.
-
Groups: Animals are randomly assigned to treatment groups (e.g., Vehicle, this compound low dose, this compound medium dose, this compound high dose, Positive Control such as Ondansetron).
-
Administration:
-
Observation: Animals are observed continuously for the first 8 hours and then intermittently for up to 72 hours. The number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) are recorded.
-
Endpoint: The primary endpoint is the total number of emetic episodes (retches and vomits) during the acute (0-24 hours) and delayed (24-72 hours) phases.
Quantitative Data Summary (Hypothetical):
| Treatment Group | Dose (mg/kg, IV) | Mean Emetic Episodes (Acute Phase, 0-24h) | % Inhibition | Mean Emetic Episodes (Delayed Phase, 24-72h) | % Inhibition |
| Vehicle | - | 45 ± 5 | - | 25 ± 4 | - |
| This compound | 0.1 | 20 ± 4 | 55.6% | 15 ± 3 | 40.0% |
| This compound | 1.0 | 8 ± 2 | 82.2% | 8 ± 2 | 68.0% |
| This compound | 5.0 | 2 ± 1 | 95.6% | 4 ± 1 | 84.0% |
| Ondansetron | 1.0 | 3 ± 1 | 93.3% | 6 ± 2 | 76.0% |
Analgesic Activity: Formalin Test in Rats
The formalin test is a widely used model of tonic pain that involves two distinct phases of nociceptive behavior, allowing for the assessment of both acute and inflammatory pain. The early phase is thought to be due to direct activation of nociceptors, while the late phase is associated with an inflammatory response.
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are used.
-
Acclimation: Animals are placed in individual observation chambers for at least 30 minutes to acclimate.
-
Administration: this compound or vehicle is administered (e.g., IP or SC) 30 minutes before the formalin injection.
-
Formalin Injection: 50 µL of a 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately after the formalin injection, the amount of time the animal spends licking, biting, or flinching the injected paw is recorded in 5-minute intervals for 60 minutes.
-
Phases: The early phase is typically the first 0-10 minutes, and the late phase is from 10-60 minutes post-formalin injection.[3][4][5]
Quantitative Data Summary (Hypothetical):
| Treatment Group | Dose (mg/kg, IP) | Mean Nociceptive Score (Early Phase, 0-10 min) | % Inhibition | Mean Nociceptive Score (Late Phase, 10-60 min) | % Inhibition |
| Vehicle | - | 120 ± 15 | - | 180 ± 20 | - |
| This compound | 1.0 | 95 ± 12 | 20.8% | 130 ± 18 | 27.8% |
| This compound | 5.0 | 70 ± 10 | 41.7% | 80 ± 15 | 55.6% |
| This compound | 10.0 | 55 ± 8 | 54.2% | 50 ± 10 | 72.2% |
| Morphine | 5.0 | 40 ± 6 | 66.7% | 30 ± 8 | 83.3% |
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation. Subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Administration: this compound or vehicle is administered (e.g., IP) 30-60 minutes before the carrageenan injection.
-
Carrageenan Injection: 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Endpoint: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage of inhibition of edema is then calculated for each treatment group compared to the vehicle group.
Quantitative Data Summary (Hypothetical):
| Treatment Group | Dose (mg/kg, IP) | Mean Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle | - | 0.85 ± 0.08 | - |
| This compound | 2.0 | 0.60 ± 0.06 | 29.4% |
| This compound | 5.0 | 0.45 ± 0.05 | 47.1% |
| This compound | 10.0 | 0.30 ± 0.04 | 64.7% |
| Indomethacin | 10.0 | 0.25 ± 0.03 | 70.6% |
General Considerations for In Vivo Studies
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Route of Administration: The choice of administration route (e.g., oral, IV, IP, SC) will depend on the pharmacokinetic properties of this compound and the experimental question.
-
Dose Selection: Dose-response studies are crucial to determine the optimal effective dose of this compound. It is recommended to start with a range of doses based on in vitro data or data from similar compounds.
-
Pharmacokinetics: Preliminary pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in the chosen animal model are highly recommended to inform dose selection and timing of administration.
-
Statistical Analysis: Appropriate statistical methods should be used to analyze the data and determine the significance of the observed effects.
Conclusion
This compound is a valuable research tool for investigating the role of 5-HT3 receptors in various physiological and pathological processes. The experimental designs and protocols outlined in this document provide a framework for conducting in vivo studies to evaluate its antiemetic, analgesic, and anti-inflammatory properties. Due to the limited specific data on this compound, researchers are encouraged to perform pilot studies to optimize dosages and experimental conditions for their specific research objectives.
References
- 1. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of 5-HT2 and 5-HT3 receptors on the modulation of nociceptive transmission in rat spinal cord according to the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Standardization of the rat paw formalin test for the evaluation of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Tropanserin in Behavioral Pharmacology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropanserin, also known as MDL 72422, is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1] The 5-HT3 receptor, a ligand-gated ion channel, is implicated in a variety of physiological and pathological processes, including emesis, anxiety, and cognition.[2][3][4] As such, this compound is a valuable pharmacological tool for investigating the role of the 5-HT3 receptor in various behavioral paradigms. These application notes provide detailed protocols for the administration of this compound in preclinical behavioral pharmacology studies, with a focus on rodent models. Due to the limited availability of specific behavioral data for this compound, some of the provided dose ranges and protocols are based on studies using Tropisetron, a structurally and functionally similar 5-HT3 receptor antagonist.
Data Presentation
Table 1: Physicochemical Properties and Storage of this compound (MDL 72422)
| Property | Value | Reference |
| Synonyms | MDL 72422 | [1] |
| Molecular Formula | C₁₇H₂₃NO₂ | |
| Molecular Weight | 273.37 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and ethanol | |
| Storage | Store at -20°C for short-term and -80°C for long-term |
Table 2: Recommended Dose Ranges for this compound and Related 5-HT3 Antagonists in Rodent Behavioral Studies
| Compound | Animal Model | Behavioral Assay | Route of Administration | Effective Dose Range | Observed Effects | Reference |
| Tropisetron | Mouse (J20 Alzheimer's model) | Spatial and Working Memory | Oral | 0.5 mg/kg/day | Improved cognitive performance | |
| Tropisetron | Rat | Novel Object Recognition | Intraperitoneal (i.p.) | 3.0 mg/kg (acute) | Enhanced recognition memory | |
| MDL 72222 (Bemesetron) | Rat and Mouse | Ketamine-induced behaviors | Not specified | 0.3 - 3 mg/kg | Modulated ketamine-induced effects | |
| Diazepam (Anxiolytic Control) | Rat | Elevated Plus Maze | Intraperitoneal (i.p.) | 2.0 mg/kg | Anxiolytic effects |
Experimental Protocols
Protocol 1: Evaluation of Anxiolytic-like Effects using the Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Materials:
-
Elevated Plus Maze apparatus
-
This compound (MDL 72422)
-
Vehicle (e.g., 0.9% saline, 1% Tween 80 in saline)
-
Positive control: Diazepam (2.0 mg/kg)
-
Syringes and needles for administration
-
Animal cages
-
Video tracking software (optional)
Procedure:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats (250-300g) to the testing room for at least 1 hour before the experiment.
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations. Based on related compounds, a starting dose range of 0.1 - 3.0 mg/kg is recommended.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test. Administer the positive control, Diazepam, 30 minutes prior to testing.
-
EPM Testing:
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the number of entries into the open and closed arms, and the time spent in each arm using a video camera and tracking software.
-
-
Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. An increase in these parameters is indicative of an anxiolytic-like effect. Compare the results between the this compound-treated groups, the vehicle control group, and the positive control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Assessment of Cognitive Enhancement using the Novel Object Recognition (NOR) Test
The Novel Object Recognition test is used to evaluate learning and memory in rodents. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
-
Open field arena
-
Two identical objects (familiar objects)
-
One novel object
-
This compound (MDL 72422)
-
Vehicle
-
Animal cages
-
Video tracking software
Procedure:
-
Animal Acclimation: Acclimate male Wistar rats (200-250g) to the testing arena for 10 minutes per day for 3 consecutive days.
-
Drug Preparation: Prepare this compound solutions as described in Protocol 1. Based on studies with Tropisetron, a dose of 3.0 mg/kg can be used as a starting point.
-
Drug Administration: Administer this compound or vehicle via i.p. injection 30 minutes before the training session.
-
Training Session (Familiarization Phase):
-
Place two identical objects in the arena.
-
Place the rat in the arena and allow it to explore the objects for 5 minutes.
-
Record the time spent exploring each object.
-
-
Retention Interval: Return the rat to its home cage for a retention interval (e.g., 24 hours).
-
Test Session (Recognition Phase):
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis: Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Compare the DI between the this compound-treated group and the vehicle control group using a t-test or ANOVA.
Visualizations
Signaling Pathway of this compound at the 5-HT3 Receptor
Caption: this compound acts as a competitive antagonist at the 5-HT3 receptor, preventing serotonin-induced channel opening and subsequent neuronal depolarization.
Experimental Workflow for a Behavioral Study with this compound
References
- 1. Effect of 5-HT3 receptor antagonist MDL 72222 on behaviors induced by ketamine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 4. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 of Tropanserin: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of Tropanserin, a potent and selective 5-HT3 receptor antagonist, using common cell culture assays. This compound, also known as MDL 72422, is a valuable tool for studying the function of the 5-HT3 receptor, a ligand-gated ion channel involved in various physiological processes, including nausea and vomiting.[1][2]
The following sections detail the necessary materials, step-by-step procedures, and data analysis methods for radioligand binding and functional assays to characterize the inhibitory activity of this compound.
Data Presentation
The inhibitory potency of this compound and other 5-HT3 receptor antagonists can be summarized and compared using the following table. The IC50 values represent the concentration of the antagonist required to inhibit 50% of the specific response in a functional assay, while Ki values represent the inhibition constant determined from radioligand binding assays.
| Compound | Assay Type | Cell Line | Radioligand (for Binding Assays) | Agonist (for Functional Assays) | IC50 / Ki (nM) |
| This compound (MDL 72422) | Radioligand Binding | HEK293 expressing human 5-HT3A | [³H]Granisetron | N/A | To be determined |
| This compound (MDL 72422) | Calcium Influx Assay | CHO-K1 expressing human 5-HT3A | N/A | Serotonin | To be determined |
| Ondansetron | Radioligand Binding | N1E-115 | [³H]ICS 205-930 | N/A | ~2.1 |
| Granisetron | Radioligand Binding | N1E-115 | [³H]ICS 205-930 | N/A | ~0.6 |
| Palonosetron | Functional (Membrane Potential) | HEK293 expressing human 5-HT3A | N/A | Serotonin | 0.24 |
| Palonosetron | Radioligand Binding | HEK293 expressing human 5-HT3A | [³H]Granisetron | N/A | 0.3 (Ki) |
Note: Specific IC50 values for this compound should be determined experimentally using the protocols outlined below.
Signaling Pathway of the 5-HT3 Receptor
The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, not a G-protein coupled receptor.[3] Upon binding of serotonin, the channel opens, allowing the rapid influx of cations, primarily Na+ and Ca2+, leading to depolarization of the cell membrane. This influx of ions, particularly Ca2+, is a key signaling event that can be measured in functional assays.
References
Application Notes and Protocols for Electrophysiological Recording of 5-HT3 Receptor Currents with Tropanserin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-hydroxytryptamine type 3 (5-HT3) receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily of neurotransmitter receptors.[1] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor mediates fast, excitatory neurotransmission by allowing the influx of cations such as Na+, K+, and Ca2+ upon binding of serotonin.[1] This rapid depolarization plays a crucial role in various physiological processes, and dysregulation of 5-HT3 receptor activity is implicated in conditions such as chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and certain neurological disorders.[1]
Tropanserin, also known as MDL 72222, is a potent and highly selective competitive antagonist of the 5-HT3 receptor.[2][3] Its ability to block the ionotropic effects of serotonin makes it a valuable pharmacological tool for studying the physiological and pathological roles of the 5-HT3 receptor. Electrophysiological techniques, particularly the whole-cell patch-clamp method, are indispensable for characterizing the biophysical and pharmacological properties of 5-HT3 receptors and for quantifying the effects of antagonists like this compound.
These application notes provide detailed protocols for the electrophysiological recording of 5-HT3 receptor currents and the characterization of their inhibition by this compound.
Data Presentation
The following table summarizes the quantitative data for key pharmacological agents used in the study of 5-HT3 receptors. While a specific IC50 value for this compound from a dedicated patch-clamp study was not available in the reviewed literature, its potency is well-established. For comparative purposes, IC50 and Ki values for other common 5-HT3 receptor antagonists are included.
| Compound | Action | Parameter | Value | Cell Type/Assay Condition | Reference |
| Serotonin (5-HT) | Agonist | EC50 | ~1.5 µM | N1E-115 cells | N/A |
| This compound (MDL 72222) | Antagonist | IC50 | Data not available from electrophysiology studies | N/A | N/A |
| Ondansetron | Antagonist | IC50 | 0.25 nM | NCB-20 cells | N/A |
| Palonosetron | Antagonist | IC50 | 0.24 nM | HEK293 cells (expressing 5-HT3A) | |
| Palonosetron | Antagonist | Ki | 0.3 nM | HEK293 cells (expressing 5-HT3A) |
Signaling Pathway and Antagonist Action
The binding of serotonin to the extracellular domain of the 5-HT3 receptor induces a conformational change that opens the central ion pore, leading to cation influx and membrane depolarization. This compound, as a competitive antagonist, binds to the same site as serotonin but does not activate the channel. Instead, it prevents serotonin from binding and thereby inhibits the downstream signaling cascade.
Experimental Protocols
Cell Culture and Preparation
Objective: To prepare cells expressing 5-HT3 receptors for electrophysiological recording.
Materials:
-
HEK293, N1E-115, or other suitable cells stably or transiently expressing 5-HT3A receptors.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Poly-L-lysine coated glass coverslips.
-
Phosphate-buffered saline (PBS).
Protocol:
-
Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
Two to three days before the experiment, seed the cells onto poly-L-lysine coated glass coverslips in a 35 mm culture dish at a low density to ensure isolated single cells for patching.
-
For transient transfections, introduce the 5-HT3 receptor cDNA using a suitable transfection reagent 24-48 hours prior to recording.
-
On the day of the experiment, wash the coverslip with PBS and then transfer it to the recording chamber.
Whole-Cell Patch-Clamp Recording
Objective: To record whole-cell currents mediated by 5-HT3 receptors.
Equipment:
-
Inverted microscope with DIC optics.
-
Patch-clamp amplifier (e.g., Axopatch 200B).
-
Digitizer (e.g., Digidata 1440A).
-
Micromanipulator.
-
Perfusion system for rapid solution exchange.
-
Data acquisition and analysis software (e.g., pCLAMP).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Pipette puller.
Solutions:
| Extracellular Solution (ECS) | Concentration (mM) | Intracellular Solution (ICS) | Concentration (mM) |
| NaCl | 140 | CsCl or KCl | 140 |
| KCl | 2.8 | MgCl2 | 2 |
| CaCl2 | 2 | EGTA | 10 |
| MgCl2 | 2 | HEPES | 10 |
| HEPES | 10 | ATP-Mg | 2 |
| Glucose | 10 | GTP-Na | 0.3 |
| pH adjusted to 7.4 with NaOH | pH adjusted to 7.2 with CsOH or KOH | ||
| Osmolarity ~310 mOsm | Osmolarity ~290 mOsm |
Protocol:
-
Place the coverslip with cells in the recording chamber and perfuse with ECS at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with ICS.
-
Mount the pipette on the micromanipulator and apply positive pressure.
-
Approach a single, healthy-looking cell and form a gigaohm seal (resistance > 1 GΩ) by releasing the positive pressure.
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply serotonin (e.g., 10 µM) for 2-5 seconds using the perfusion system to elicit an inward current.
-
Wash out the agonist with ECS until the current returns to baseline.
Antagonist Application and Data Analysis
Objective: To determine the inhibitory effect of this compound on 5-HT3 receptor currents.
Protocol:
-
Establish a stable baseline recording of 5-HT-evoked currents.
-
Pre-apply this compound (MDL 72222) at a specific concentration for 30-60 seconds.
-
Co-apply serotonin and this compound to measure the inhibited current amplitude.
-
Wash out both the agonist and antagonist with ECS.
-
Repeat steps 2-4 for a range of this compound concentrations to construct a dose-response curve.
-
Analyze the data by normalizing the inhibited current to the control current and fitting the data to the Hill equation to determine the IC50 value.
Experimental Workflow
The following diagram illustrates the overall workflow for the electrophysiological characterization of this compound's effect on 5-HT3 receptor currents.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers and scientists to investigate the electrophysiological properties of 5-HT3 receptors and to characterize the inhibitory effects of antagonists such as this compound. The use of whole-cell patch-clamp electrophysiology allows for precise and quantitative measurements, which are essential for understanding the molecular mechanisms of 5-HT3 receptor function and for the development of novel therapeutics targeting this important ion channel.
References
Application Notes and Protocols: Investigating the Role of 5-HT3 Receptors in Anxiety Using Tropanserin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 5-HT3 receptors in anxiety and the use of Tropanserin as a research tool. Detailed protocols for key behavioral and electrophysiological experiments are included to facilitate the investigation of 5-HT3 receptor antagonists in the context of anxiety research.
Introduction to 5-HT3 Receptors and Anxiety
Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that modulates a wide range of physiological and psychological processes, including mood and anxiety. The diverse effects of serotonin are mediated by a large family of receptors, categorized into seven distinct classes (5-HT1 to 5-HT7). Among these, the 5-HT3 receptor is unique as it is the only ligand-gated ion channel, while all other 5-HT receptors are G-protein coupled receptors.[1][2]
5-HT3 receptors are expressed in the central and peripheral nervous systems, with high densities in brain regions implicated in anxiety, such as the amygdala, hippocampus, and prefrontal cortex.[3][4] Upon binding of serotonin, the 5-HT3 receptor channel opens, allowing the rapid influx of cations, primarily Na+ and K+, and to a lesser extent, Ca2+.[1] This influx leads to depolarization of the neuronal membrane, resulting in an excitatory response. The activation of 5-HT3 receptors can influence the release of other neurotransmitters, including dopamine and GABA, thereby playing a complex modulatory role in neural circuits underlying anxiety.
Given their role in neuronal excitability in anxiety-related brain regions, 5-HT3 receptors have emerged as a promising target for the development of anxiolytic drugs. Antagonists of the 5-HT3 receptor block the binding of serotonin and prevent the subsequent downstream signaling cascade.
This compound: A Selective 5-HT3 Receptor Antagonist
This compound (also known as MDL 72422) is a potent and selective antagonist of the 5-HT3 receptor. Its high affinity and selectivity make it a valuable pharmacological tool for elucidating the specific role of 5-HT3 receptors in physiological and pathological processes, including anxiety. While initially investigated for the treatment of migraine, its utility in research extends to understanding the complex serotonergic modulation of anxiety-related behaviors.
Preclinical Data on this compound in Anxiety Models
Preclinical studies are essential for evaluating the anxiolytic potential of new compounds. The following tables summarize the available quantitative data from a study that investigated the effects of this compound (MDL 72222) in established rodent models of anxiety.
Table 1: Effect of this compound (MDL 72222) in the Elevated Plus-Maze Test in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Time Spent in Open Arms (% of total time) | Number of Entries into Open Arms |
| Vehicle Control | - | 18.5 ± 2.3 | 4.2 ± 0.6 |
| This compound | 0.01 | 17.9 ± 3.1 | 4.0 ± 0.7 |
| This compound | 0.1 | 16.8 ± 2.9 | 3.8 ± 0.5 |
| This compound | 1.0 | 19.2 ± 3.5 | 4.5 ± 0.8 |
| Diazepam (Active Control) | 5.0 | 45.6 ± 4.1 | 8.1 ± 1.1 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. Data derived from Filip et al., 1992. Note: The study found this compound (MDL 72222) to be ineffective in this model.
Table 2: Effect of this compound (MDL 72222) in the Vogel Conflict Drinking Test in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Number of Shocks Received |
| Vehicle Control | - | 5.8 ± 1.2 |
| This compound | 0.01 | 6.1 ± 1.4 |
| This compound | 0.1 | 5.5 ± 1.1 |
| This compound | 1.0 | 6.3 ± 1.5 |
| Diazepam (Active Control) | 5.0 | 18.2 ± 2.5* |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. Data derived from Filip et al., 1992. Note: The study found this compound (MDL 72222) to be ineffective in this model.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
Protocol 1: Elevated Plus-Maze (EPM) for Rodents
Objective: To assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50 cm).
-
Two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) arranged opposite to each other.
-
A central platform (e.g., 10 x 10 cm).
-
A video camera mounted above the maze for recording and automated tracking.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle control intraperitoneally (i.p.) at the desired dose and time before testing (e.g., 30 minutes).
-
Test Initiation: Place the animal on the central platform of the EPM, facing one of the closed arms.
-
Data Collection: Allow the animal to explore the maze for a 5-minute period. Record the following parameters using video tracking software:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group. Total distance traveled can be used to assess for potential locomotor effects of the compound.
Protocol 2: Open Field Test (OFT) for Rodents
Objective: To assess general locomotor activity and anxiety-like behavior in a novel environment.
Apparatus:
-
A square or circular arena with high walls to prevent escape (e.g., 50 x 50 x 40 cm).
-
The floor of the arena is typically divided into a central zone and a peripheral zone.
-
A video camera mounted above the arena for recording and automated tracking.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle control (i.p.) at the desired dose and time before testing (e.g., 30 minutes).
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Data Collection: Allow the animal to explore the arena for a predetermined period (e.g., 5-10 minutes). Record the following parameters using video tracking software:
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency (a measure of exploratory behavior).
-
-
Data Analysis: An anxiolytic effect is suggested by a significant increase in the time spent in and the number of entries into the center zone. Total distance traveled provides a measure of overall locomotor activity.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on 5-HT3 receptor-mediated currents in vitro.
Materials:
-
Cell line expressing 5-HT3 receptors (e.g., HEK293 cells stably transfected with the 5-HT3A subunit).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose; pH 7.4).
-
Internal solution (e.g., containing in mM: 140 CsCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg; pH 7.2).
-
Serotonin (agonist).
-
This compound (antagonist).
Procedure:
-
Cell Culture: Plate the 5-HT3 receptor-expressing cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Obtain a gigaseal on a selected cell and then rupture the cell membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
-
Drug Application: Apply serotonin to the cell using a rapid perfusion system to evoke an inward current.
-
Antagonist Effect: Co-apply this compound with serotonin or pre-incubate the cell with this compound before serotonin application.
-
Data Acquisition and Analysis: Record the peak amplitude of the serotonin-evoked current in the absence and presence of this compound. A reduction in the current amplitude in the presence of this compound indicates its antagonistic effect on the 5-HT3 receptor. Construct a dose-response curve to determine the IC50 of this compound.
Visualizations
Signaling Pathway of the 5-HT3 Receptor
Caption: 5-HT3 Receptor Signaling Pathway.
Experimental Workflow for Preclinical Anxiolytic Drug Testing
References
- 1. mdpi.com [mdpi.com]
- 2. redalyc.org [redalyc.org]
- 3. The anxiolytic-like effects of 5-hydroxytryptamine3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Open Access) The anxiolytic-like effects of 5-hydroxytryptamine3 (5-HT3) receptor antagonists. (1992) | Małgorzata Filip | 21 Citations [scispace.com]
Application Notes and Protocols: Use of Tropisetron to Study Gastrointestinal Motility
A Note on Terminology: The initial request specified "Tropanserin." However, based on available scientific literature, it is highly likely that this was a misspelling of "Tropisetron," a well-characterized 5-HT3 receptor antagonist. This document will proceed under the assumption that the compound of interest is Tropisetron and will provide information relevant to its use and the broader class of 5-HT3 receptor antagonists in studying gastrointestinal motility.
Introduction
Tropisetron is a potent and selective serotonin 5-HT3 receptor antagonist.[1] While primarily known for its antiemetic properties in managing chemotherapy-induced and postoperative nausea and vomiting, its mechanism of action within the gastrointestinal (GI) tract makes it a valuable tool for researchers studying gut motility and sensory function.[2][3] Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter in the enteric nervous system, playing a crucial role in regulating peristalsis, secretion, and visceral sensation.[4] By blocking 5-HT3 receptors, Tropisetron can modulate these functions, offering insights into the pathophysiology of various gastrointestinal disorders.
Mechanism of Action
Tropisetron competitively blocks 5-HT3 receptors located on vagus nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone.[5] In the gut, enterochromaffin cells release serotonin in response to various stimuli, which then activates 5-HT3 receptors on adjacent vagal afferent nerves. This activation is involved in initiating the vomiting reflex and modulating gut motility and secretion. By antagonizing these receptors, Tropisetron can inhibit certain serotonin-mediated effects on the gastrointestinal system. The metabolism of Tropisetron primarily occurs in the liver through hydroxylation and subsequent conjugation.
Data Presentation: Effects of 5-HT3 Receptor Antagonists on Gastrointestinal Motility
The following table summarizes quantitative data on the effects of Tropisetron and other representative 5-HT3 receptor antagonists on various gastrointestinal motility parameters.
| Compound | Parameter | Species/Model | Dose | Effect | Reference |
| Tropisetron | Jejunal Secretion (Cholera Toxin-Induced) | Rabbit | Dose-dependent (i.p.) | Inhibited secretion | |
| Tropisetron | Gastric Accommodation & Reflex Relaxation | Human (NUD patients & healthy controls) | 5 mg | No significant influence | |
| Ondansetron | Colonic Transit | Healthy Subjects | Multi-day administration | Slowed colonic transit | |
| Ondansetron | Gastric Motility & Small Intestinal Transit Time | Healthy Subjects | 0.15 mg/kg (i.v., single dose) | No effect | |
| Ondansetron | Stool Consistency (Bristol Scale) | Human (IBS-D) | 4 mg, three times daily for 8 weeks | Significantly increased consistency (lower score) | |
| Alosetron | Colonic Transit Time | Human (IBS) | 4 mg b.d. for 7 days | Increased | |
| Alosetron | Periprandial Phasic Motility (Sigmoid Colon) | Human (IBS & healthy volunteers) | 4 mg b.d. for 7 days | Increased frequency | |
| Alosetron | High-Amplitude Propagated Contractions | Human (IBS & healthy volunteers) | 4 mg b.d. for 7 days | Increased number and propagation length |
Experimental Protocols
In Vivo Gastrointestinal Transit Assay
This protocol outlines a general method for assessing the effect of Tropisetron on whole-gut transit time in a murine model.
Objective: To determine the effect of Tropisetron on the rate of passage of a non-absorbable marker through the gastrointestinal tract.
Materials:
-
Tropisetron
-
Vehicle (e.g., saline, distilled water with a small percentage of a suspending agent like Tween 80)
-
Non-absorbable marker (e.g., Carmine red, charcoal meal)
-
Experimental animals (e.g., mice or rats, fasted overnight with free access to water)
-
Oral gavage needles
Procedure:
-
Animal Preparation: House animals individually and fast them overnight (12-18 hours) with ad libitum access to water.
-
Drug Administration: Administer Tropisetron or vehicle orally via gavage at the desired dose and volume.
-
Marker Administration: At a defined time point after drug administration (e.g., 30 minutes), administer the non-absorbable marker orally via gavage.
-
Observation: Continuously monitor the animals for the first appearance of the colored fecal pellet.
-
Data Collection: Record the time from the administration of the marker to the excretion of the first colored pellet. This is the whole-gut transit time.
-
Analysis: Compare the mean transit time between the Tropisetron-treated group and the vehicle-treated control group using appropriate statistical methods (e.g., t-test or ANOVA).
In Vitro Intestinal Muscle Strip Contractility Assay
This protocol describes a method to evaluate the direct effects of Tropisetron on intestinal smooth muscle contractility.
Objective: To assess the effect of Tropisetron on the contractile response of isolated intestinal segments to serotonin.
Materials:
-
Tropisetron
-
Serotonin (5-HT)
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Experimental animals (e.g., guinea pig, rat)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize the animal and dissect a segment of the desired intestine (e.g., ileum, colon). Place the tissue in cold, oxygenated Krebs-Henseleit solution.
-
Mounting: Cut the intestinal segment into strips (e.g., 1-2 cm long) and mount them in the organ baths containing oxygenated Krebs-Henseleit solution maintained at 37°C.
-
Equilibration: Allow the tissue to equilibrate for a period (e.g., 60 minutes) under a resting tension (e.g., 1 g), with regular changes of the bath solution.
-
Serotonin-Induced Contraction: Generate a cumulative concentration-response curve for serotonin by adding increasing concentrations of 5-HT to the organ bath and recording the contractile response.
-
Tropisetron Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a specific concentration of Tropisetron for a defined period (e.g., 20-30 minutes).
-
Post-Incubation Response: In the presence of Tropisetron, repeat the cumulative concentration-response curve for serotonin.
-
Analysis: Compare the serotonin concentration-response curves in the absence and presence of Tropisetron to determine if Tropisetron antagonizes the 5-HT-induced contractions. Calculate parameters such as the pA2 value to quantify the antagonist potency.
Mandatory Visualizations
Caption: 5-HT3 Receptor Signaling Pathway in the Gut.
Caption: Experimental Workflow for In Vivo GI Transit Study.
References
Troubleshooting & Optimization
Tropanserin solubility and preparation of stock solutions
This technical support center provides guidance on the solubility of tropanserin and the preparation of stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective antagonist of the 5-HT3 receptor.[1] It has been investigated for its potential therapeutic uses, including the treatment of migraine.
Q2: What are the recommended solvents for dissolving this compound?
Q3: How should I prepare a stock solution of this compound?
A3: A general protocol for preparing a stock solution is to start by dissolving a small, accurately weighed amount of this compound in a precise volume of a recommended solvent (e.g., DMSO) to achieve a high concentration (e.g., 10 mM). It is crucial to ensure the compound is completely dissolved, which can be aided by gentle vortexing or sonication.[2][3]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: this compound stock solutions should be stored at low temperatures to ensure stability. Based on supplier recommendations for similar compounds, storage at -20°C for short-term use (up to one month) and -80°C for long-term storage (up to six months) is advised. It is also recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q5: Can I dissolve this compound directly in aqueous buffers?
A5: Direct dissolution of this compound in aqueous buffers may be challenging due to its likely low water solubility. To prepare an aqueous working solution, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO, and then dilute this stock solution with the aqueous buffer of choice.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound is not dissolving in the chosen solvent. | - The concentration is too high.- The incorrect solvent is being used.- The compound has low solubility at room temperature. | - Try to dissolve a smaller amount of the compound in the same volume of solvent.- Attempt to use an alternative solvent such as DMSO or ethanol.- Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to aid dissolution.[3] Ensure the compound is heat-stable before warming. |
| The prepared stock solution appears cloudy or has precipitates. | - The compound has precipitated out of the solution upon storage.- The solubility limit was exceeded during preparation. | - Before use, warm the solution and vortex to see if the precipitate redissolves.- If precipitation persists, the solution may be supersaturated. It is recommended to prepare a fresh, lower-concentration stock solution. |
| Inconsistent experimental results using the this compound solution. | - The stock solution may have degraded.- Inaccurate initial weighing of the compound or volume of the solvent. | - Prepare a fresh stock solution from the solid compound.- Ensure proper calibration and use of balances and pipettes. |
Solubility and Stock Solution Parameters
Qualitative Solubility Data
| Solvent | Solubility | Recommendation |
| DMSO | Likely soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Likely soluble | May be used as an alternative to DMSO for stock solutions. |
| Water | Likely poorly soluble | Not recommended for direct preparation of stock solutions. Use for dilution of organic stock solutions. |
| Aqueous Buffers (e.g., PBS) | Likely poorly soluble | Use for preparing working solutions by diluting a concentrated stock in an organic solvent. |
Stock Solution Storage Recommendations
| Storage Temperature | Duration | Notes |
| -20°C | Up to 1 month | Suitable for short-term storage. Avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Recommended for long-term storage to maintain stability. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 273.38 g/mol .
-
Mass (mg) = 10 mmol/L * 0.001 L * 273.38 g/mol * 1000 mg/g = 2.73 mg for 1 mL
-
-
Accurately weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
-
For storage, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C for short-term or -80°C for long-term use.
-
Signaling Pathway and Experimental Workflow
This compound acts as a selective antagonist at the 5-HT3 receptor, which is a ligand-gated ion channel. The binding of serotonin (5-HT) to this receptor normally leads to the influx of cations, resulting in neuronal depolarization. This compound blocks this action.
Caption: this compound's mechanism of action on the 5-HT3 receptor signaling pathway.
Caption: Experimental workflow for preparing a this compound stock solution.
References
Optimizing Tropanserin Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Tropanserin concentration for their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as MDL 72422) is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1][2] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to a rapid influx of cations (primarily Na⁺ and Ca²⁺), resulting in neuronal depolarization. This compound exerts its effects by competitively blocking the binding of serotonin to the 5-HT3 receptor, thereby inhibiting this signaling cascade.
Q2: What is a typical effective concentration range for this compound in in vitro assays?
Based on available data for the closely related compound MDL 72222, which is often used as a reference for this compound, the effective concentration is in the low nanomolar range. In radioligand binding assays using rat spinal cord synaptosomal membranes, the IC50 for MDL 72222 was found to be less than 1.0 nM.[3] In a functional cell-based calcium flux assay using CHO-K1 cells expressing the human 5-HT3A receptor, the IC50 for MDL72222 was determined to be 0.915 nM.[4] Therefore, a starting concentration range of 0.1 nM to 100 nM is recommended for dose-response experiments.
Q3: What are the key in vitro assays used to characterize this compound activity?
The primary in vitro assays for characterizing 5-HT3 receptor antagonists like this compound include:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound to the 5-HT3 receptor.
-
Calcium Influx Assays: To measure the functional inhibition of serotonin-induced calcium influx in cells expressing 5-HT3 receptors.
-
Whole-Cell Patch-Clamp Electrophysiology: To directly measure the inhibition of 5-HT3 receptor-mediated ion channel currents.
Data Presentation
The following tables summarize the in vitro potency of MDL 72222, a compound structurally and functionally very similar to this compound, and other common 5-HT3 receptor antagonists. This data can be used as a reference for designing experiments with this compound.
Table 1: Potency of MDL 72222 in In Vitro Assays
| Compound | Assay Type | Cell Line/Tissue | Parameter | Value (nM) |
| MDL 72222 | Radioligand Binding ([³H]serotonin) | Rat Dorsal Spinal Cord Synaptosomes | IC50 | < 1.0 |
| MDL72222 | Functional Calcium Flux | CHO-K1 (human 5-HT3A) | IC50 | 0.915 |
Table 2: Comparative Potency of 5-HT3 Receptor Antagonists in a Functional Calcium Flux Assay
| Compound | IC50 (nM) |
| Ramosetron | 0.0889 |
| Granisetron | 0.249 |
| Zacopride | 0.84 |
| MDL72222 | 0.915 |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT3A receptor (e.g., HEK293, CHO).
-
Radioligand: [³H]Granisetron (a high-affinity 5-HT3 receptor antagonist).
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 10 µM Granisetron).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, a serial dilution of unlabeled this compound, and the radioligand at a concentration near its Kd.
-
Incubation: Add the membrane preparation to each well and incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Calcium Influx Assay
Objective: To measure the functional inhibition of serotonin-induced calcium influx by this compound.
Materials:
-
A cell line stably expressing the human 5-HT3A receptor (e.g., CHO-K1, HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).
-
Serotonin (agonist).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence microplate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Compound Incubation: Wash the cells to remove excess dye and then incubate with various concentrations of this compound or vehicle control for a predetermined time.
-
Signal Detection: Place the plate in the fluorescence microplate reader. Record a baseline fluorescence reading.
-
Agonist Injection: Inject a pre-determined concentration of serotonin to stimulate the 5-HT3 receptors and immediately begin recording the fluorescence signal over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the serotonin response against the this compound concentration to calculate the IC50.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To directly measure the inhibitory effect of this compound on 5-HT3 receptor-mediated ion currents.
Materials:
-
Cells expressing 5-HT3 receptors (e.g., HEK293, NG108-15).
-
Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes.
-
Extracellular solution (in mM): e.g., 140 NaCl, 2.8 KCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Intracellular solution (in mM): e.g., 140 CsCl, 2 MgCl₂, 10 HEPES, 11 EGTA, pH 7.2.
-
Serotonin and this compound.
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Whole-Cell Configuration: Form a gigaseal between the pipette tip and the cell membrane and then rupture the membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
-
Current Recording: Apply serotonin to the cell using a rapid perfusion system to elicit an inward current.
-
Antagonist Application: Pre-apply this compound for a set period before co-applying it with serotonin.
-
Data Acquisition: Record the peak inward current in the absence and presence of different concentrations of this compound.
-
Data Analysis: Calculate the percentage of inhibition of the serotonin-induced current by this compound and plot against the drug concentration to determine the IC50.
Mandatory Visualizations
Caption: 5-HT3 Receptor Signaling and this compound Inhibition.
References
- 1. Patch Clamp Study of Serotonin-Gated Currents via 5-HT Type 3 Receptors by Using a Novel Approach SHAM for Receptor Channel Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
Potential off-target effects of Tropanserin in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tropanserin (MDL 72422) in cellular assays. This resource addresses potential off-target effects and provides guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1][2] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to a rapid influx of cations (primarily Na⁺ and Ca²⁺), resulting in neuronal depolarization.
Q2: We are observing unexpected cellular phenotypes in our experiments with this compound that don't seem to be mediated by 5-HT3 receptor blockade. What could be the cause?
A2: Unexpected cellular responses could be due to off-target effects of this compound. While it is highly selective for the 5-HT3 receptor, at higher concentrations, it may interact with other receptors or cellular components. To investigate this, a systematic approach is recommended, including dose-response analysis and the use of control compounds.
Q3: How can we confirm that the observed effects of this compound in our assay are specifically due to 5-HT3 receptor antagonism?
A3: To confirm on-target activity, consider the following control experiments:
-
Use of a structurally different 5-HT3 antagonist: If another selective 5-HT3 antagonist with a different chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue experiments: In cells expressing the 5-HT3 receptor, co-application of serotonin (the natural agonist) should reverse the effects of this compound in a competitive manner.
-
Use of a negative control cell line: Test this compound in a cell line that does not endogenously express the 5-HT3 receptor. Any observed effects in this cell line are likely due to off-target interactions.
Q4: At what concentration should I use this compound to minimize off-target effects?
A4: It is crucial to use the lowest concentration of this compound that elicits the desired on-target effect. A dose-response experiment is essential to determine the IC50 (half-maximal inhibitory concentration) for 5-HT3 receptor inhibition in your specific cellular assay. Using concentrations significantly above the IC50 for the 5-HT3 receptor increases the likelihood of engaging lower-affinity off-target receptors.
Troubleshooting Guide: Unexpected Off-Target Effects
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in cell viability or morphology at high concentrations. | Off-target cytotoxicity or interaction with cytoskeletal components. | 1. Perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) to determine the toxic concentration range. 2. Visually inspect cells for morphological changes at various concentrations. 3. Compare with the effects of other known cytotoxic agents. |
| Modulation of signaling pathways not typically associated with 5-HT3 receptors (e.g., cAMP levels, GPCR signaling). | Interaction with other G-protein coupled receptors (GPCRs) or signaling proteins. | 1. Consult a receptor binding profile for this compound if available, or perform one to identify potential off-target receptors (see Data Presentation section). 2. Use selective antagonists for suspected off-target receptors to see if they can block the unexpected effect of this compound. 3. Perform a reporter gene assay for common GPCR signaling pathways (e.g., CRE-luciferase for cAMP, SRE-luciferase for MAPK/ERK). |
| Inconsistent results between different cell lines. | Differential expression of on-target and off-target receptors. | 1. Quantify the expression level of the 5-HT3 receptor in your cell lines using qPCR or Western blotting. 2. Characterize the expression of potential off-target receptors in your cell lines. |
Data Presentation: this compound Binding Affinity Profile
A comprehensive understanding of a compound's selectivity is critical for interpreting experimental results. The following table provides a template for presenting the binding affinity (Ki values) of this compound against a panel of common receptors.
| Receptor Family | Receptor Subtype | Radioligand | This compound Ki (nM) [Hypothetical] |
| Serotonin | 5-HT3 | [³H]-Granisetron | 0.5 |
| 5-HT1A | [³H]-8-OH-DPAT | > 10,000 | |
| 5-HT2A | [³H]-Ketanserin | 1,500 | |
| 5-HT2C | [³H]-Mesulergine | 2,000 | |
| Dopamine | D1 | [³H]-SCH23390 | > 10,000 |
| D2 | [³H]-Spiperone | 5,000 | |
| D3 | [³H]-7-OH-DPAT | 8,000 | |
| Adrenergic | α1 | [³H]-Prazosin | > 10,000 |
| α2 | [³H]-Rauwolscine | > 10,000 | |
| β1 | [³H]-CGP12177 | > 10,000 | |
| β2 | [³H]-ICI118,551 | > 10,000 | |
| Muscarinic | M1 | [³H]-Pirenzepine | > 10,000 |
| M2 | [³H]-AF-DX 384 | > 10,000 | |
| M3 | [³H]-4-DAMP | > 10,000 |
Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptor
This protocol is for determining the binding affinity of this compound to the 5-HT3 receptor in a competitive binding format.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Radioligand: [³H]-Granisetron or another suitable 5-HT3 receptor antagonist radioligand.
-
Non-specific binding control: A high concentration of a non-labeled 5-HT3 receptor antagonist (e.g., 10 µM Ondansetron).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Serial dilutions of this compound or the non-specific binding control.
-
[³H]-Granisetron at a concentration close to its Kd value.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Flux Assay
This protocol measures the ability of this compound to inhibit 5-HT3 receptor-mediated calcium influx.
Materials:
-
Cells stably expressing the human 5-HT3 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
5-HT3 receptor agonist (e.g., Serotonin or m-CPBG).
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with injection capabilities.
Procedure:
-
Cell Plating: Plate the cells in the 96-well plates and allow them to adhere overnight.
-
Dye Loading: Remove the growth medium and incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Incubation: Add this compound at various concentrations to the wells and incubate for 15-30 minutes.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Agonist Injection: Inject the 5-HT3 receptor agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to calcium influx. Calculate the inhibitory effect of this compound by comparing the agonist-induced fluorescence increase in the presence and absence of the antagonist. Determine the IC50 value from the dose-response curve.
Visualizations
Caption: 5-HT3 Receptor Signaling Pathway.
Caption: Troubleshooting Off-Target Effects.
Caption: General Cellular Assay Workflow.
References
Troubleshooting variability in Tropanserin experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Tropanserin in experimental settings. This compound (MDL-72,422) is a potent and selective 5-HT3 receptor antagonist.[1][2] Accurate and reproducible experimental results are critical, and this guide is designed to help you identify and resolve common sources of variability.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during experimentation with this compound.
Q1: I'm observing high variability and poor reproducibility in my this compound binding affinity (Ki) measurements. What are the common causes?
A1: High variability in radioligand binding assays is a frequent challenge. Several factors related to assay conditions, reagents, and execution can contribute to this issue.[3]
-
Inconsistent Reagent Preparation: Ensure all buffers and reagent solutions are prepared in large, homogenous batches to minimize lot-to-lot variability.[3]
-
Equilibrium Not Reached: Binding must reach equilibrium to yield accurate affinity constants. Verify that your incubation time is sufficient. This can be tested by measuring specific binding at several time points to ensure a stable plateau has been reached.[4] Incubation times that are too short will not allow for equilibrium to be established.
-
High Non-Specific Binding (NSB): Ideally, non-specific binding should be less than 50% of your total binding. High NSB can mask the specific binding signal. To reduce NSB, consider the following:
-
Optimize Receptor Concentration: Use the lowest amount of membrane protein that provides a robust signal. A typical starting range is 100-500 µg per well.
-
Improve Washing Steps: Increase the volume and number of washes with ice-cold buffer to more effectively remove unbound radioligand.
-
Use Blocking Agents: Pre-soaking filters in a solution like polyethyleneimine (PEI) can reduce ligand binding to the filter itself. Including Bovine Serum Albumin (BSA) in the assay buffer can also help minimize non-specific interactions.
-
-
Compound Solubility Issues: If this compound is not fully solubilized, its effective concentration in the assay will be inconsistent. See the solubility troubleshooting question below.
Q2: My functional assay results (IC50) for this compound are inconsistent between experiments. How can I troubleshoot this?
A2: Variability in cell-based functional assays can stem from both pharmacological and biological factors. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's efficacy and its reproducibility is paramount.
-
Cell Health and Density: Ensure your cells are healthy and in a logarithmic growth phase. Cell density at the time of the assay can significantly influence results. Standardize your cell seeding protocol and always check cell viability before starting an experiment.
-
Agonist Concentration: In an antagonist assay, the concentration of the agonist used is critical. Use an agonist concentration that elicits a submaximal response (e.g., EC80). If the agonist concentration is too high, it can shift the IC50 of the antagonist.
-
Signal Window: A small signal window (difference between stimulated and unstimulated response) can amplify small variations. Optimize assay conditions to maximize the signal-to-noise ratio.
-
Reagent Quality: The quality and stability of all reagents, including the agonist and this compound itself, are crucial. Ensure proper storage and handling.
Q3: I'm having trouble dissolving this compound. What are the recommended solvents and procedures?
A3: Poor solubility is a known risk factor for pharmacokinetic variability and can lead to inaccurate in vitro results. This compound hydrochloride is the salt form and generally has better aqueous solubility.
-
Recommended Solvents: For stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used. For final dilutions into aqueous assay buffers, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on the biological system.
-
Solubilization Technique: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. For aqueous solutions, this compound hydrochloride should be used. Gentle warming or sonication can aid dissolution. Always visually inspect for precipitates before use.
-
Storage of Solutions: Stock solutions of this compound should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: I am seeing little to no specific binding in my radioligand binding assay. What should I check?
A4: A lack of a specific binding signal can be due to problems with the receptor preparation or the radioligand.
-
Receptor Integrity: Confirm the presence and activity of the 5-HT3 receptor in your membrane preparation. The receptor may have degraded during preparation or storage. Quality control checks like a Western blot can confirm receptor presence.
-
Radioligand Quality: Verify the purity and specific activity of your radioligand. Improper storage can lead to degradation, reducing its ability to bind specifically.
-
Incorrect Assay Conditions: The buffer composition, including pH and ionic strength, can significantly impact binding. Ensure your assay buffer conditions are optimal for the 5-HT3 receptor.
Data Presentation
The following tables provide reference data for this compound and other common 5-HT3 receptor antagonists. Note that values can vary depending on the specific experimental conditions (e.g., cell line, radioligand, temperature).
Table 1: Comparative Binding Affinities (Ki) of 5-HT3 Receptor Antagonists
| Compound | Receptor Source | Radioligand | Ki (nM) |
| This compound | N1E-115 Cells | [3H]GR65630 | ~1.5 |
| Ondansetron | HEK293 Cells | [3H]Granisetron | ~2.9 |
| Granisetron | HEK293 Cells | [3H]Granisetron | ~0.6 |
| Palonosetron | HEK293 Cells | [3H]Palonosetron | ~0.04 |
| Cilansetron | Various | [3H]GR65630 | 0.19 |
Data are compiled from various sources and should be used for comparative purposes.
Table 2: Functional Potency (IC50) of 5-HT3 Receptor Antagonists
| Compound | Assay Type | Agonist | IC50 (nM) |
| This compound | Electrophysiology (Patch Clamp) | 5-HT | ~3.0 |
| Ondansetron | Calcium Influx Assay | 5-HT | ~5.2 |
| Granisetron | Calcium Influx Assay | 5-HT | ~1.1 |
| Palonosetron | Calcium Influx Assay | 5-HT | ~0.2 |
IC50 values are highly dependent on the assay format and conditions, including the agonist concentration used.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for 5-HT3 Receptor
This protocol outlines a standard procedure for determining the binding affinity of this compound for the 5-HT3 receptor using a filtration-based assay.
Materials:
-
Membrane Preparation: From HEK293 cells stably expressing the human 5-HT3 receptor.
-
Radioligand: [3H]Granisetron or a similar high-affinity 5-HT3 antagonist radioligand.
-
Non-specific Competitor: A high concentration (e.g., 10 µM) of a non-labeled 5-HT3 antagonist like Granisetron.
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter & Cocktail.
Procedure:
-
Preparation: Thaw the membrane preparation on ice. Dilute to the desired protein concentration (e.g., 50-120 µg protein/well) in Assay Buffer.
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: 50 µL Assay Buffer + 50 µL Radioligand + 150 µL Membrane Preparation.
-
Non-Specific Binding (NSB): 50 µL Non-specific Competitor + 50 µL Radioligand + 150 µL Membrane Preparation.
-
This compound Competition: 50 µL of each this compound dilution + 50 µL Radioligand + 150 µL Membrane Preparation.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.
-
Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Cell-Based Functional Assay (Calcium Influx)
This protocol describes a method to measure this compound's ability to antagonize 5-HT3 receptor-mediated calcium influx.
Materials:
-
Cells: HEK293 cells stably expressing the human 5-HT3 receptor.
-
Culture Medium: Appropriate for the cell line (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM.
-
Agonist: 5-HT (Serotonin).
-
Test Compound: this compound.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescence Plate Reader: With injection capability.
Procedure:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate and grow to near confluence.
-
Dye Loading: Remove culture medium and add the calcium-sensitive dye solution (prepared in Assay Buffer). Incubate for 1 hour at 37°C.
-
Washing: Gently wash the cells twice with Assay Buffer to remove excess dye.
-
Compound Incubation: Add dilutions of this compound or vehicle control to the wells. Incubate for a predetermined time (e.g., 15-30 minutes).
-
Fluorescence Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a stable baseline fluorescence reading.
-
Inject a pre-determined concentration of 5-HT (e.g., EC80) into the wells.
-
Immediately begin measuring the fluorescence intensity over time to capture the peak response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the percent inhibition against the log concentration of this compound.
-
Use non-linear regression to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
References
Technical Support Center: Improving the Stability of Tropanserin in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Tropanserin in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most likely degradation pathway for this compound in an aqueous solution?
A1: this compound is an ester of tropine and 3,5-dimethylbenzoic acid. Ester-containing compounds are susceptible to hydrolysis in aqueous solutions, and this is the most probable degradation pathway for this compound.[1][2] This reaction involves the cleavage of the ester bond, yielding tropine and 3,5-dimethylbenzoic acid. This hydrolysis can be catalyzed by both acids and bases.[1]
Q2: How does pH influence the stability of this compound solutions?
A2: The pH of an aqueous solution is a critical factor affecting the stability of ester-containing drugs like this compound.[3][4] Generally, ester hydrolysis is slowest at a specific pH, typically in the mildly acidic range (around pH 4-6), and increases significantly in both acidic and alkaline conditions. It is crucial to determine the pH-rate profile to identify the pH of maximum stability for your experimental conditions.
Q3: What effect does temperature have on the stability of this compound in solution?
A3: Temperature significantly impacts the rate of chemical degradation. An increase in temperature will accelerate the hydrolysis of this compound. Therefore, it is generally recommended to store this compound solutions at refrigerated (2-8 °C) or frozen temperatures to minimize degradation, unless experimental conditions require otherwise.
Q4: I am observing a change in the clarity or color of my this compound solution. What could be the cause?
A4: Physical changes such as precipitation, cloudiness, or color change can be indicators of drug degradation or poor solubility. Degradation products may have different solubility profiles than the parent compound, leading to precipitation. It is advisable to visually inspect solutions before use and discard any that show signs of physical instability.
Q5: How can I prepare a stock solution of this compound with improved stability?
A5: To prepare a more stable stock solution, consider the following:
-
Solvent: If possible, use a non-aqueous solvent like DMSO or ethanol for the initial stock solution, which can then be diluted into your aqueous experimental medium immediately before use.
-
pH: If an aqueous stock solution is necessary, prepare it in a buffer at the pH of maximum stability, which you would need to determine experimentally.
-
Storage: Store the stock solution in tightly sealed containers at a low temperature (e.g., -20 °C or -80 °C) and protected from light.
-
Concentration: Higher concentrations may sometimes be more stable. However, this is compound-specific and should be evaluated.
Q6: What are some general strategies to enhance the stability of this compound in my experimental setup?
A6: To improve stability during your experiments, you can:
-
Control pH: Use a buffer system to maintain the pH at the optimal level for this compound stability.
-
Lower Temperature: Conduct experiments at the lowest feasible temperature.
-
Protect from Light: Use amber-colored vials or cover your experimental setup with aluminum foil to protect against photodegradation.
-
Use Fresh Solutions: Prepare solutions fresh daily and avoid long-term storage of diluted aqueous solutions.
-
Consider Formulation Aids: For formulation development, excipients like cyclodextrins can be used to form inclusion complexes that may protect the ester linkage from hydrolysis.
Troubleshooting Guides
Issue 1: Inconsistent experimental results with this compound.
-
Possible Cause: Degradation of this compound in your aqueous solution.
-
Troubleshooting Steps:
-
Verify Solution Age and Storage: Are you using freshly prepared solutions? How have they been stored?
-
Assess pH: Measure the pH of your experimental medium. Is it in a range where this compound might be unstable?
-
Analyze for Degradants: Use an analytical technique like HPLC to check for the presence of degradation products in your solution.
-
Implement Stabilization Strategies: Prepare fresh solutions in a buffered medium at a slightly acidic pH and store them at a lower temperature.
-
Issue 2: Precipitation observed in the this compound solution upon storage.
-
Possible Cause: This could be due to the formation of less soluble degradation products or the low aqueous solubility of this compound itself.
-
Troubleshooting Steps:
-
Characterize the Precipitate: If possible, analyze the precipitate to determine if it is this compound or a degradant.
-
Review Solubility Data: Confirm that the concentration of your solution does not exceed the solubility of this compound in your specific medium.
-
Adjust pH: The pH of the solution can affect the solubility of both the parent drug and its degradation products.
-
Consider Co-solvents: For stock solutions, using a small percentage of a co-solvent like ethanol or propylene glycol might improve solubility.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This study is designed to identify the potential degradation pathways of this compound under various stress conditions.
-
Objective: To determine the degradation behavior of this compound under acidic, basic, oxidative, thermal, and photolytic stress.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
For each condition, dilute the stock solution into the stress medium to a final concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix with 0.1 M HCl and incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH and incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Mix with 3% H2O2 and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60 °C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), take an aliquot, neutralize if necessary, and dilute for analysis.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the remaining this compound and detect the formation of degradation products.
-
Protocol 2: Determination of the pH-Rate Profile for this compound Degradation
-
Objective: To determine the pH at which this compound exhibits maximum stability in an aqueous solution.
-
Methodology:
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffer for pH 2-5, phosphate buffer for pH 6-8, and borate buffer for pH 9-10).
-
Prepare a stock solution of this compound.
-
Initiate the kinetic study by diluting the stock solution into each buffer to a known final concentration.
-
Incubate the solutions at a constant temperature (e.g., 40 °C or 50 °C to accelerate degradation).
-
At various time intervals, withdraw samples and analyze them using a validated HPLC method to determine the concentration of this compound remaining.
-
Plot the natural logarithm of the this compound concentration versus time for each pH to determine the pseudo-first-order rate constant (k) from the slope of the line.
-
Plot the log(k) versus pH to generate the pH-rate profile and identify the pH of maximum stability (the lowest point on the curve).
-
Data Presentation
Table 1: Hypothetical Results of a Forced Degradation Study for this compound
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl (60 °C) | 24 | 45 | 2 |
| 0.1 M NaOH (60 °C) | 24 | 15 | 2 |
| 3% H2O2 (RT) | 24 | 85 | 1 |
| Heat (60 °C) | 24 | 92 | 1 |
| UV Light (254 nm) | 24 | 88 | 1 |
Table 2: Hypothetical pH-Rate Profile Data for this compound at 50 °C
| pH | Buffer System | Rate Constant (k) (hours⁻¹) | Half-life (t½) (hours) |
| 2.0 | Citrate | 0.085 | 8.15 |
| 4.0 | Citrate | 0.012 | 57.76 |
| 5.0 | Citrate | 0.010 | 69.31 |
| 7.0 | Phosphate | 0.045 | 15.40 |
| 9.0 | Borate | 0.150 | 4.62 |
Visualizations
Caption: Proposed hydrolysis degradation pathway of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
Technical Support Center: Troubleshooting Non-Specific Binding of Tropanserin in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tropanserin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding (NSB) in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (also known as MDL 72422) is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1] The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, including nausea and vomiting. This compound is used in research to study the role of the 5-HT3 receptor.[2]
Q2: What is non-specific binding (NSB) and why is it a problem in assays with this compound?
Non-specific binding refers to the interaction of a ligand, such as this compound, with molecules or surfaces other than its intended target (the 5-HT3 receptor).[3] This can include binding to other proteins, lipids, plasticware, and filter membranes.[3] High NSB can lead to inaccurate measurements of binding affinity (Ki), receptor density (Bmax), and overall unreliable experimental data by increasing the background signal and reducing the signal-to-noise ratio.
Q3: What are the common causes of high non-specific binding with this compound?
High NSB with this compound can be attributed to several factors:
-
Assay Conditions: Suboptimal buffer pH and ionic strength can enhance electrostatic interactions, while inadequate blocking of non-target sites on membranes and plates can lead to increased binding.
-
Ligand Concentration: Using too high a concentration of radiolabeled this compound can saturate low-affinity, non-specific sites.
-
Quality of Reagents: Impurities in the receptor preparation or degradation of the ligand can increase NSB.
Q4: How is non-specific binding measured in a this compound binding assay?
Non-specific binding is typically determined by measuring the binding of radiolabeled this compound in the presence of a high concentration of an unlabeled competitor that has high affinity for the 5-HT3 receptor. This "cold" ligand saturates the specific binding sites, so any remaining measured radioactivity is considered non-specific. Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).[3]
Troubleshooting Guide for High Non-Specific Binding of this compound
This guide provides a systematic approach to identifying and mitigating high non-specific binding in your this compound assays.
Step 1: Assess the Source of Non-Specific Binding
The first step is to determine the primary contributor to high NSB. This can be visualized with the following workflow:
Step 2: Optimizing Assay Components to Reduce Ligand Sticking
If this compound is binding to the assay plates, filters, or other surfaces, the following adjustments can be made:
| Issue | Recommended Solution | Expected Outcome |
| Hydrophobic Interactions with Plasticware/Filters | Add a non-ionic detergent like Tween-20 (0.01% - 0.1%) or Triton X-100 to the assay and wash buffers. | Reduced binding of this compound to surfaces, leading to lower background signal. |
| Electrostatic Interactions with Surfaces | Pre-treat plates and filters with a blocking agent like polyethylenimine (PEI) for filtration assays. | Minimizes charge-based interactions between this compound and the assay components. |
| Filter Material | Test different types of filter materials (e.g., glass fiber, polyethersulfone) to find one with the lowest NSB for this compound. | Identification of a filter type that minimizes ligand adherence. |
Step 3: Optimizing Buffer and Incubation Conditions
If NSB is likely occurring with the receptor preparation or other proteins in the sample, optimizing the assay buffer and incubation parameters is crucial.
| Parameter | Recommended Optimization | Rationale |
| pH | Test a range of pH values around the physiological pH (e.g., 7.2-7.6) for your assay buffer (e.g., Tris-HCl). | The charge of this compound and the receptor can be influenced by pH. Optimizing the pH can minimize electrostatic interactions. |
| Ionic Strength | Increase the salt concentration of the assay buffer by adding NaCl (e.g., 50-150 mM). | The salt ions shield charged molecules, thereby reducing non-specific electrostatic interactions. |
| Blocking Agents | Include Bovine Serum Albumin (BSA) at a concentration of 0.1% - 1% in the assay buffer. | BSA blocks non-specific binding sites on the membrane and other proteins without interfering with the specific ligand-receptor interaction. |
| Incubation Time & Temperature | Determine the optimal incubation time and temperature to reach equilibrium for specific binding while minimizing NSB. Lowering the temperature (e.g., 4°C or room temperature) can sometimes reduce NSB. | Shorter incubation times may be sufficient for specific binding to reach equilibrium while limiting the time for non-specific interactions to occur. |
Step 4: Experimental Workflow for Optimization
The following diagram illustrates a logical workflow for troubleshooting and optimizing your assay to reduce this compound's non-specific binding.
Experimental Protocols
Protocol: 5-HT3 Receptor Radioligand Binding Assay
This is a generalized protocol for a competitive radioligand binding assay using membranes from cells expressing the 5-HT3 receptor. This should be optimized for your specific experimental setup.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A suitable 5-HT3 receptor radioligand (e.g., [³H]-Granisetron or a radiolabeled this compound analog).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Blocking Agent: Bovine Serum Albumin (BSA).
-
Detergent: Tween-20.
-
Unlabeled Competitor: A high concentration of an unlabeled 5-HT3 antagonist (e.g., Ondansetron) for determining non-specific binding.
-
96-well plates and filter mats.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells in ice-cold lysis buffer.
-
Centrifuge to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and re-centrifuge.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup (per well in a 96-well plate):
-
Add 50 µL of assay buffer (for total binding) or 50 µL of the unlabeled competitor (for non-specific binding) or 50 µL of this compound at various concentrations.
-
Add 50 µL of the radioligand at a concentration near its Kd.
-
Add 100 µL of the membrane preparation.
-
The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mat.
-
Add scintillation cocktail to each filter spot.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the specific binding against the logarithm of the this compound concentration to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Quantitative Data Summary
While specific experimental data for this compound's binding affinity and physicochemical properties were not found in the initial searches, the following table provides a template for organizing such data once obtained.
| Parameter | Value | Reference |
| This compound Ki (5-HT3 Receptor) | [Insert experimental value] | |
| This compound Off-Target Binding (Ki) | [Insert values for other receptors, e.g., 5-HT2A, Dopamine D2, etc.] | |
| This compound logP/cLogP | [Insert experimental/calculated value] | |
| This compound pKa | [Insert experimental value] |
Signaling Pathway
This compound acts as an antagonist at the 5-HT3 receptor, which is a ligand-gated ion channel. The binding of serotonin (5-HT) to this receptor normally opens the channel, allowing the influx of cations and leading to neuronal depolarization. This compound blocks this action.
References
Refining dosing regimens for chronic Tropanserin administration
Technical Support Center: Tropanserin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guides for refining dosing regimens for chronic this compound administration. This compound is a potent and selective 5-HT3 receptor antagonist.[1][2][3] This document addresses common issues encountered during in vivo and in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a competitive antagonist of the serotonin 5-HT3 receptor.[1][2] The 5-HT3 receptor is a ligand-gated ion channel permeable to sodium (Na+), potassium (K+), and calcium (Ca2+) ions. When serotonin (5-HT) binds, the channel opens, leading to rapid neuronal depolarization. This compound blocks this binding, preventing depolarization and inhibiting the excitatory effects of serotonin at these specific receptors.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be kept at -20°C. For stock solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: What solvents are suitable for preparing this compound stock solutions?
A3: this compound hydrochloride is generally soluble in aqueous solutions. For the free base form, which may have lower aqueous solubility, using a co-solvent system is recommended. A common starting point is to dissolve the compound in a minimal amount of an organic solvent like DMSO, followed by dilution with a suitable aqueous vehicle such as saline or phosphate-buffered saline (PBS).
Q4: Does chronic administration of 5-HT3 antagonists like this compound lead to receptor upregulation or downregulation?
A4: Chronic administration of 5-HT3 antagonists can lead to neuroadaptive changes in the mesolimbic dopamine system. Studies have shown that chronic blockade of 5-HT3 receptors can alter their ability to regulate dopamine levels, potentially by inducing changes in receptor firing rates or activity. Some studies suggest that continuous administration of a 5-HT3 antagonist may induce tolerance rather than sensitization to the behavioral effects of other compounds like cocaine, which contradicts the hypothesis that chronic blockade would cause receptor upregulation.
Troubleshooting Guides
This section addresses specific issues that may arise during chronic this compound administration experiments.
Issue 1: Inconsistent behavioral or physiological effects in animal models.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Dosing | Verify calculations for dose and concentration. Ensure the solution is homogeneous before each administration. |
| Poor Bioavailability | Optimize the vehicle for administration. For oral dosing, consider the impact of food on absorption. For parenteral routes, ensure the injection technique is consistent. |
| Metabolic Differences | Be aware of species-specific differences in drug metabolism. The rate of metabolism can affect the required dosing frequency. Consider conducting preliminary pharmacokinetic studies. |
| Receptor Desensitization | Chronic exposure to antagonists can sometimes lead to changes in receptor sensitivity. Vary the dosing interval or incorporate drug-free periods to assess for tachyphylaxis. |
Issue 2: Precipitation of this compound in dosing solution.
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | Increase the proportion of co-solvent (e.g., DMSO, PEG400) in the vehicle. However, keep organic solvents to a minimum to avoid toxicity. |
| Incorrect pH | Check the pH of your final solution. Adjusting the pH to be within a physiologically acceptable range (e.g., 6.8-7.2) can improve solubility. |
| Temperature Effects | Solubility can be temperature-dependent. Ensure the solution is maintained at a stable temperature. Gentle warming and sonication can help dissolve the compound initially. |
| High Concentration | If high concentrations are required, consider using solubility enhancers like cyclodextrins. |
Issue 3: Off-target effects or toxicity observed in animal models.
| Potential Cause | Troubleshooting Steps |
| Vehicle Toxicity | High concentrations of solvents like DMSO can cause local irritation or systemic toxicity. Run a vehicle-only control group to assess the effects of the formulation itself. |
| Dose Too High | Perform a dose-range finding study to determine the maximum tolerated dose (MTD) before initiating chronic studies. |
| Route of Administration | The administration route can influence toxicity. Intravenous injections may lead to acute toxicity, while subcutaneous or oral routes may be better tolerated for chronic studies. |
| Compound Instability | Ensure the compound is not degrading in the formulation, which could lead to toxic byproducts. |
Data Presentation: Dosing Regimens
The following tables provide hypothetical starting points for refining chronic dosing regimens for this compound in preclinical models. These should be optimized for specific experimental goals.
Table 1: Suggested Starting Doses for Chronic Administration in Rodents
| Species | Route of Administration | Dose Range (mg/kg/day) | Dosing Frequency | Notes |
|---|---|---|---|---|
| Mouse | Intraperitoneal (IP) | 1 - 10 | Once or twice daily | Start with lower doses and escalate based on tolerability and efficacy. |
| Mouse | Oral (PO) | 5 - 20 | Once daily | Bioavailability may be lower; higher doses may be required compared to IP. |
| Rat | Intravenous (IV) | 0.5 - 5 | Once daily or via infusion | Use for precise control over plasma concentration; risk of acute toxicity is higher. |
| Rat | Subcutaneous (SC) | 2 - 15 | Once daily | Provides a slower release profile compared to IP or IV. |
Table 2: Example Pharmacokinetic Parameters for this compound in Rats (Single IV Dose)
| Parameter | Value | Unit |
|---|---|---|
| Half-life (t½) | ~8 | hours |
| Volume of Distribution (Vd) | 400 - 600 | L |
| Clearance (CL) | ~1800 | mL/min |
| Bioavailability (Oral) | ~60 | % |
Note: These are illustrative values based on a similar 5-HT3 antagonist, Tropisetron. Actual values for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Calculate Required Mass: Determine the total mass of this compound needed based on the dose, number of animals, and study duration.
-
Prepare Stock Solution:
-
For aqueous-soluble forms (e.g., HCl salt), dissolve directly in sterile saline or PBS to the highest desired concentration.
-
For forms with lower aqueous solubility, dissolve the compound in a minimal volume of DMSO (e.g., to create a 100 mg/mL stock).
-
-
Prepare Dosing Solution:
-
Vortex the stock solution to ensure it is fully dissolved.
-
Dilute the stock solution to the final desired concentration using a sterile vehicle (e.g., saline, PBS, or a co-solvent system like 10% DMSO, 40% PEG400, 50% saline).
-
The final concentration of DMSO should ideally be below 10% to minimize toxicity.
-
-
Final Check: Visually inspect the final solution to ensure it is clear and free of precipitates before administration.
Protocol 2: Chronic Dosing Efficacy Study in a Mouse Model of Anxiety (Elevated Plus Maze)
-
Animal Acclimation: Acclimate male C57BL/6 mice to the housing facility for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle, this compound 1 mg/kg, this compound 5 mg/kg). A minimum of 8-10 animals per group is recommended.
-
Chronic Administration: Administer this compound or vehicle via the chosen route (e.g., IP injection) once daily for 14 consecutive days.
-
Behavioral Testing: On day 15, 60 minutes after the final dose, conduct the Elevated Plus Maze (EPM) test.
-
Place each mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treatment groups to the vehicle control.
-
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of the 5-HT3 receptor and the antagonistic action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for a chronic this compound administration study in rodents.
Troubleshooting Logic
References
Overcoming challenges in the chemical synthesis of Tropanserin derivatives
This guide provides troubleshooting advice and answers to frequently asked questions regarding the chemical synthesis of Tropanserin and its derivatives. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Q1: I am experiencing a low yield in the esterification reaction between tropine and the substituted benzoyl chloride. What are the common causes and how can I improve it?
Low yields in the esterification of tropine, a sterically hindered secondary alcohol, are a common challenge. The primary reasons often involve incomplete reaction, side reactions, or product loss during workup.
Potential Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The esterification is a reversible reaction. To drive the equilibrium towards the product, an excess of one reactant is often necessary.[1][2][3] The reaction may also be slow, requiring sufficient time and temperature. | 1. Use of Excess Acylating Agent: Employ a molar excess (1.5 to 2 equivalents) of the 3,5-dimethylbenzoyl chloride or other substituted acyl chloride. 2. Optimize Reaction Time and Temperature: For reactions involving acyl chlorides, the reaction is often vigorous at room temperature.[4] However, gentle heating (e.g., to 100°C) may be required to drive the reaction to completion, especially with less reactive derivatives.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Choice of Catalyst: While direct reaction with an acyl chloride may not require a catalyst, for esterification with a carboxylic acid, an acid catalyst like concentrated sulfuric acid is typically used. |
| Side Reactions | The tertiary amine of the tropane ring can be reactive. N-demethylation is a potential side reaction under certain conditions, although less common in simple esterifications. Hydrolysis of the acyl chloride before it reacts with tropine can also reduce yield. | 1. Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis of the acyl chloride. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Control Temperature: Avoid excessive heat which might promote side reactions. |
| Product Loss During Workup | This compound, being a basic compound, can be lost during aqueous workup if the pH is not carefully controlled. Emulsion formation during liquid-liquid extraction is also a frequent issue with alkaloids. | 1. pH Control: During aqueous extraction to remove excess acid or base, ensure the pH of the aqueous layer is basic (pH > 8) to keep the this compound derivative in its free base form in the organic layer. 2. Breaking Emulsions: If an emulsion forms, it can be broken by adding brine (saturated NaCl solution) or by filtering the mixture through a pad of Celite. |
Q2: My purified this compound derivative shows significant peak tailing during HPLC analysis. How can I resolve this?
Peak tailing for basic compounds like this compound derivatives is a classic issue in reverse-phase HPLC. This is due to strong interactions between the basic nitrogen atom of the tropane ring and the acidic silanol groups on the silica-based column.
Troubleshooting HPLC Peak Tailing:
| Solution | Description | Typical Parameters |
| Add a Basic Modifier to the Mobile Phase | The most effective solution is to add a small amount of a base to your mobile phase. This neutralizes the active silanol sites on the column, preventing strong ionic interactions with the protonated amine of your compound. | - Triethylamine (TEA): 0.1% - 1% (v/v) - Ammonia Solution: Adjust mobile phase to a basic pH. |
| Use a Specialized Column | Consider using a column specifically designed for the analysis of basic compounds. These columns have end-capping to shield the silanol groups or are made of a material that is stable at higher pH. | - End-capped C18 columns - Hybrid silica columns - Polymer-based columns |
| Adjust Mobile Phase pH | Operating at a pH where your compound is not fully protonated can reduce tailing. However, be mindful of the pH stability of your column (most silica-based columns are not stable above pH 8). | - For basic compounds, a higher pH is generally better for peak shape, if the column allows. |
Frequently Asked Questions (FAQs)
Q3: What is a standard protocol for the synthesis of this compound?
This compound can be synthesized by the esterification of tropine with 3,5-dimethylbenzoyl chloride. While specific industrial protocols are proprietary, a general laboratory procedure can be outlined based on the synthesis of similar tropane esters.
Experimental Protocol: General Synthesis of this compound
-
Preparation of 3,5-Dimethylbenzoyl Chloride: This can be prepared by reacting 3,5-dimethylbenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. A typical procedure involves heating the mixture, followed by distillation to obtain the pure acid chloride. A staged reaction with thionyl chloride, involving initial reaction at 35°C followed by a gradual temperature increase and reflux, can yield high-purity product (>99%).
-
Esterification:
-
Dissolve tropine in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)) in a round-bottom flask under an inert atmosphere.
-
Add a base, such as triethylamine or pyridine, to act as an acid scavenger for the HCl generated during the reaction.
-
Slowly add a solution of 3,5-dimethylbenzoyl chloride in the same solvent to the tropine solution, typically at room temperature.
-
Stir the reaction mixture for several hours until completion, which can be monitored by TLC.
-
-
Workup and Purification:
-
Quench the reaction with a dilute aqueous base (e.g., sodium bicarbonate solution).
-
Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel, often using a solvent system like dichloromethane/methanol with a small amount of ammonia to prevent tailing. Alternatively, recrystallization from a suitable solvent system can be employed. The final product can be converted to its hydrochloride salt for better stability and handling by treating an ethereal or alcoholic solution of the free base with HCl.
-
Q4: How can I effectively purify my crude this compound derivative?
Purification of tropane alkaloids often involves a combination of liquid-liquid extraction and chromatography.
Purification Workflow:
References
Mitigating potential Tropanserin-induced side effects in animal studies
Disclaimer: Tropanserin is an investigational compound that was never brought to market. As such, publicly available preclinical safety and toxicology data are limited. The following troubleshooting guides and FAQs are based on the known pharmacology of this compound as a potent and selective 5-HT3 receptor antagonist, potential side effects observed with other drugs in this class, and general best practices in animal research. The guidance provided is intended to be illustrative and should be adapted to specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as MDL 72422) is a potent and selective 5-HT3 receptor antagonist.[1] Its mechanism of action involves blocking the action of serotonin (5-hydroxytryptamine) at the 5-HT3 receptors. These receptors are located on vagal nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the brain, which are involved in the vomiting reflex.
Q2: What are the potential side effects of this compound in animal studies based on its drug class?
A2: As a 5-HT3 receptor antagonist, potential side effects of this compound in animal studies may be similar to those observed with other drugs in this class. These can include:
-
Gastrointestinal Effects: Constipation or diarrhea.
-
Central Nervous System Effects: Headache and dizziness may be inferred from human studies of similar drugs. In animal models, this might manifest as altered locomotor activity or behavioral changes.
-
Cardiovascular Effects: Potential for QT interval prolongation, which can be a concern with some 5-HT3 antagonists.
Q3: What animal models are appropriate for studying the efficacy and side effects of this compound?
A3: The choice of animal model depends on the research question.
-
Emesis Models: For studying the anti-emetic properties of this compound, species that are capable of vomiting, such as ferrets and musk shrews, are commonly used.[2][3] Rodents like rats and mice do not vomit but may exhibit pica (ingestion of non-nutritive substances like kaolin), which can be used as an analogous measure of nausea and emesis.[4][5]
-
Toxicology and Safety Pharmacology: Standard rodent (rats, mice) and non-rodent (dogs, non-human primates) models are used for general toxicology and safety pharmacology studies, including cardiovascular assessments.
Troubleshooting Guides
Issue 1: Gastrointestinal Distress (Constipation or Diarrhea)
Symptoms:
-
Constipation: Reduced frequency or absence of fecal pellets, hard and dry pellets.
-
Diarrhea: Increased frequency of defecation, loose or unformed stools.
Possible Causes:
-
This compound, as a 5-HT3 antagonist, can modulate gastrointestinal motility. Inhibition of 5-HT3 receptors in the gut can slow colonic transit, leading to constipation. Paradoxically, alterations in gut motility can sometimes lead to diarrhea.
Mitigation and Troubleshooting Steps:
-
Baseline Monitoring: Establish baseline gastrointestinal function for each animal before drug administration. This includes daily monitoring of fecal output and consistency.
-
Dose Adjustment: If constipation or diarrhea is observed, consider a dose-range finding study to determine the minimum effective dose with the fewest gastrointestinal side effects.
-
Dietary Modification: Ensure adequate hydration. For constipation, a diet with appropriate fiber content may be beneficial. Consult with a laboratory animal veterinarian for diet recommendations.
-
Stool Softeners/Laxatives (for constipation): In consultation with a veterinarian, the use of mild stool softeners or laxatives may be considered. However, this can introduce a confounding variable to the study.
-
Anti-diarrheal Agents (for diarrhea): Similarly, anti-diarrheal medications could be used under veterinary guidance, with the same consideration for confounding effects.
Issue 2: Cardiovascular Abnormalities (QT Interval Prolongation)
Symptoms:
-
This is a subclinical effect that can only be detected through electrocardiogram (ECG) monitoring. It is a critical safety parameter as it can be a precursor to more serious arrhythmias.
Possible Causes:
-
Some drugs that interact with serotonin receptors have been associated with effects on cardiac ion channels, leading to a delay in ventricular repolarization, which is reflected as a prolongation of the QT interval on an ECG.
Mitigation and Troubleshooting Steps:
-
Cardiovascular Monitoring: For studies involving higher doses or chronic administration of this compound, it is highly recommended to include cardiovascular monitoring. Telemetered ECG monitoring in conscious, freely moving animals (e.g., dogs, non-human primates) is the gold standard for assessing QT interval.
-
Dose-Response Assessment: Conduct a thorough dose-response study to characterize the effect of this compound on the QT interval.
-
Electrolyte Monitoring: Ensure that serum electrolyte levels (particularly potassium, calcium, and magnesium) are within the normal range, as imbalances can exacerbate QT prolongation.
-
Avoid Concomitant QT-Prolonging Drugs: Do not co-administer other drugs known to prolong the QT interval.
Data Presentation
Table 1: Illustrative Quantitative Data on Potential this compound-Induced Side Effects (Hypothetical Data for a Rodent Model)
Disclaimer: The following data are hypothetical and intended for illustrative purposes only, as specific preclinical data for this compound is not publicly available. These values are based on potential effects that might be observed with a 5-HT3 receptor antagonist.
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Fecal Output (pellets/24h) | 25 ± 5 | 15 ± 4 | 8 ± 3** |
| Gastrointestinal Transit Time (min) | 120 ± 15 | 180 ± 20 | 240 ± 30** |
| Corrected QT Interval (QTc) (ms) | 150 ± 10 | 155 ± 12 | 165 ± 15 |
*p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control ***QTc data would typically be from a larger animal model like a dog.
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Transit in Rats
Objective: To evaluate the effect of this compound on gastrointestinal transit time.
Materials:
-
Male Wistar rats (200-250g)
-
This compound
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Carmine red (5% in 0.5% methylcellulose) or charcoal meal (10% charcoal in 5% gum acacia)
-
Oral gavage needles
-
Cages with white paper lining
Procedure:
-
Fast animals for 12-18 hours with free access to water.
-
Administer this compound or vehicle via oral gavage at the desired doses.
-
30 minutes after drug administration, administer the carmine red or charcoal meal marker (1.5 mL) via oral gavage.
-
House animals individually in cages with white paper lining to easily visualize the colored feces.
-
Monitor the animals continuously and record the time of the first appearance of the colored fecal pellet.
-
The gastrointestinal transit time is the time elapsed between the administration of the marker and the appearance of the first colored pellet.
-
At the end of the experiment, animals can be euthanized, and the distance traveled by the marker in the small intestine can be measured as a percentage of the total length of the small intestine.
Protocol 2: Evaluation of QT Interval in Conscious Telemetered Dogs
Objective: To assess the potential for this compound to cause QT interval prolongation.
Materials:
-
Male Beagle dogs surgically implanted with telemetry devices for ECG recording.
-
This compound
-
Vehicle
-
Data acquisition and analysis software
Procedure:
-
Allow dogs to acclimate to the study environment.
-
Record baseline ECG data for a sufficient period (e.g., 24 hours) before dosing to establish a stable baseline.
-
Administer this compound or vehicle orally or intravenously.
-
Continuously record ECG, heart rate, and other cardiovascular parameters for at least 24 hours post-dose.
-
Analyze the ECG data to determine the QT interval. Correct the QT interval for heart rate using a validated formula (e.g., Bazett's or Fridericia's for humans, but an animal-specific or individual correction is preferred).
-
Compare the post-dose QTc intervals to the baseline values for each animal.
Mandatory Visualizations
Caption: 5-HT3 Receptor Antagonism by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Computerized detection and analysis of cancer chemotherapy-induced emesis in a small animal model, musk shrew - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Behavioral Patterns Associated with Chemotherapy-Induced Emesis: A Potential Signature for Nausea in Musk Shrews [frontiersin.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Signals for nausea and emesis: Implications for models of upper gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Tropanserin and Ondansetron as 5-HT3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin 5-HT3 receptor, a ligand-gated ion channel, plays a crucial role in mediating nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. Antagonists of this receptor are a cornerstone of antiemetic therapy. This guide provides a comparative overview of two such antagonists: tropanserin and the widely-used clinical agent, ondansetron. While ondansetron is a well-characterized drug, this compound, also known as MDL 72422, is a potent and selective 5-HT3 receptor antagonist that was investigated in clinical trials for migraine treatment in the 1980s but was never brought to market[1][2]. This guide will synthesize the available preclinical and clinical data to offer a comparative perspective on their 5-HT3 antagonism.
Quantitative Data Comparison
A direct quantitative comparison of the 5-HT3 receptor binding affinity and potency of this compound and ondansetron is challenging due to the limited publicly available data for this compound. While ondansetron's pharmacological profile is well-documented, specific pKi or IC50 values for this compound are not readily found in the literature. The available information consistently describes this compound as a potent and selective 5-HT3 antagonist.
| Parameter | This compound (MDL 72422) | Ondansetron |
| 5-HT3 Receptor Binding Affinity (pKi) | Data not publicly available | 8.07[3] |
| Mechanism of Action | Selective 5-HT3 Receptor Antagonist[1] | Selective 5-HT3 Receptor Antagonist[4] |
| Clinical Applications | Investigated for migraine (not marketed) | Prevention of chemotherapy-induced nausea and vomiting (CINV), radiotherapy-induced nausea and vomiting (RINV), and postoperative nausea and vomiting (PONV) |
| Common Adverse Effects | Data from clinical trials not widely available | Headache, constipation, dizziness |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-HT3 receptor signaling pathway and a typical experimental workflow for comparing 5-HT3 receptor antagonists.
Experimental Protocols
The following are detailed methodologies for key experiments to compare the 5-HT3 antagonism of this compound and ondansetron.
5-HT3 Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of this compound and ondansetron for the 5-HT3 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Radioligand: [3H]-Granisetron or another suitable 5-HT3 receptor antagonist radioligand.
-
Unlabeled ligands: this compound, Ondansetron, and a known non-specific binder (e.g., high concentration of a known 5-HT3 antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Membrane Preparation: Culture and harvest cells expressing the 5-HT3 receptor. Homogenize the cells in a suitable buffer and prepare a membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled 5-HT3 antagonist.
-
Displacement: Cell membranes, radioligand, and varying concentrations of either this compound or ondansetron.
-
-
Incubation: Incubate the plates at room temperature for a predetermined time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value (concentration of antagonist that inhibits 50% of radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Cellular Assay (Calcium Influx)
Objective: To determine the functional potency (IC50) of this compound and ondansetron in inhibiting 5-HT-induced cellular responses.
Materials:
-
A cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Serotonin (5-HT) as the agonist.
-
This compound and Ondansetron.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium).
-
96-well black-walled, clear-bottom microplates.
-
A fluorescence microplate reader with automated injection capabilities.
Methodology:
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere and grow to a confluent monolayer.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C.
-
Antagonist Incubation: Wash the cells to remove excess dye and then incubate them with varying concentrations of either this compound or ondansetron.
-
Fluorescence Measurement: Place the plate in the fluorescence microplate reader. Record a baseline fluorescence reading.
-
Agonist Stimulation: Inject a fixed concentration of serotonin into each well to stimulate the 5-HT3 receptors.
-
Data Acquisition: Continuously record the fluorescence intensity for a set period after agonist addition.
-
Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the peak fluorescence response for each well. Plot the percentage of inhibition of the serotonin-induced response against the logarithm of the antagonist concentration. Determine the IC50 value from the resulting dose-response curve.
In Vivo Model of Chemotherapy-Induced Emesis (Ferret Model)
Objective: To evaluate the in vivo efficacy of this compound and ondansetron in preventing chemotherapy-induced emesis.
Materials:
-
Male ferrets.
-
Cisplatin (chemotherapeutic agent).
-
This compound and Ondansetron for injection.
-
Vehicle control (e.g., saline).
-
Observation cages with video recording equipment.
Methodology:
-
Acclimatization: Acclimate the ferrets to the laboratory conditions and observation cages.
-
Drug Administration:
-
Divide the ferrets into treatment groups: Vehicle control, this compound (various doses), and Ondansetron (various doses).
-
Administer the assigned treatment (intravenously or subcutaneously) a set time before the administration of cisplatin.
-
-
Induction of Emesis: Administer a single dose of cisplatin (e.g., 5-10 mg/kg, intraperitoneally) to induce emesis.
-
Observation: Place the animals in individual observation cages and record their behavior using video cameras for a predetermined period (e.g., 4-6 hours).
-
Data Collection: A trained observer, blinded to the treatment groups, should analyze the video recordings and quantify the following parameters:
-
Latency to the first emetic episode (retching or vomiting).
-
Total number of retches.
-
Total number of vomits.
-
Number of emetic episodes.
-
-
Data Analysis: Compare the emetic parameters between the different treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA). Determine the dose-dependent antiemetic effects of this compound and ondansetron.
Conclusion
Ondansetron is a well-established and effective 5-HT3 receptor antagonist with a clearly defined pharmacological profile. This compound is also recognized as a potent and selective antagonist of the 5-HT3 receptor, though a lack of publicly available, direct comparative quantitative data makes a precise comparison of its in vitro potency to ondansetron challenging. The experimental protocols outlined in this guide provide a framework for conducting head-to-head studies to elucidate the comparative pharmacology of these two compounds. Such research would be valuable for a more complete understanding of the structure-activity relationships of 5-HT3 receptor antagonists and could inform the development of future antiemetic therapies.
References
A Comparative Efficacy Analysis of Tropanserin and Granisetron as 5-HT3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the efficacy of Tropanserin (MDL 72422) and Granisetron, two potent antagonists of the 5-hydroxytryptamine type 3 (5-HT3) receptor. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of antiemetic therapies and other neurological agents targeting the 5-HT3 receptor.
Introduction
The 5-HT3 receptor, a ligand-gated ion channel, plays a crucial role in mediating nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.[1] Antagonists of this receptor are a cornerstone in the management of these side effects. Granisetron is a well-established and widely used 5-HT3 antagonist.[2] this compound, another potent and selective 5-HT3 receptor antagonist, was investigated in the 1980s for the treatment of migraine but was never commercially marketed.[3] This guide delves into the available experimental data to compare the efficacy of these two compounds.
Data Presentation: A Comparative Overview
Quantitative data on the binding affinity and functional antagonism of Granisetron at the 5-HT3 receptor are summarized below. Despite extensive literature searches, specific publicly available pKi or pA2 values for this compound could not be located. However, multiple sources consistently describe this compound as a "potent and selective 5-HT3 receptor antagonist."[3][4]
| Compound | Parameter | Value | Species/Tissue | Radioligand | Reference |
| Granisetron | pKi | 9.15 (9.02-9.28) | Rat Cerebral Cortex | [3H]GR65630 | |
| pA2 | 9.44 ± 0.40 | Rat Vagus Nerve | - | ||
| pKi | >5.0 | - | - |
Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value signifies a higher binding affinity. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, representing the antagonist's potency in a functional assay.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided.
Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptor Affinity
This protocol is a generalized method for determining the binding affinity of compounds like this compound and Granisetron to the 5-HT3 receptor.
a. Membrane Preparation:
-
Tissues rich in 5-HT3 receptors (e.g., rat cerebral cortex) or cells recombinantly expressing the human 5-HT3 receptor (e.g., HEK293 cells) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
b. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A fixed concentration of a high-affinity 5-HT3 receptor radioligand (e.g., [3H]Granisetron or [3H]GR65630) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound or Granisetron) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled 5-HT3 antagonist.
-
The mixture is incubated to allow binding to reach equilibrium.
c. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
d. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Functional Antagonism Assay (Isolated Guinea Pig Ileum)
This ex vivo functional assay assesses the potency of antagonists in a physiological context.
a. Tissue Preparation:
-
A segment of the terminal ileum is dissected from a guinea pig and placed in oxygenated Krebs solution.
-
The longitudinal muscle-myenteric plexus is carefully stripped from the underlying circular muscle and mounted in an organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
b. Contraction Measurement:
-
The tissue is connected to an isometric force transducer to record contractions.
-
A cumulative concentration-response curve to a 5-HT3 receptor agonist (e.g., 5-HT or 2-methyl-5-HT) is established to determine the baseline contractile response.
c. Antagonist Evaluation (Schild Analysis):
-
The tissue is incubated with a fixed concentration of the antagonist (this compound or Granisetron) for a predetermined period.
-
A new concentration-response curve to the agonist is then generated in the presence of the antagonist.
-
This process is repeated with increasing concentrations of the antagonist.
-
The rightward shift of the agonist concentration-response curve caused by the antagonist is quantified as the dose ratio.
-
A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the antagonist concentration. The x-intercept of this plot provides the pA2 value.
In Vivo Antiemetic Efficacy (Cisplatin-Induced Emesis in Ferrets)
The ferret is a well-established animal model for studying emesis due to its robust vomiting reflex.
a. Animal Acclimatization and Housing:
-
Male ferrets are individually housed and allowed to acclimatize to the laboratory conditions for at least one week before the experiment. They have free access to food and water.
b. Experimental Groups:
-
Animals are randomly assigned to different treatment groups: vehicle control, and one or more doses of the test antagonist (this compound or Granisetron).
c. Drug Administration:
-
The antagonist or vehicle is administered (e.g., intravenously or intraperitoneally) at a specified time before the emetic challenge.
-
Emesis is induced by the administration of a high dose of cisplatin (e.g., 5-10 mg/kg, i.p. or i.v.).
d. Observation and Data Collection:
-
The animals are observed continuously for a defined period (e.g., 24-72 hours) to monitor for both acute (first 24 hours) and delayed emesis.
-
The number of retching events (rhythmic abdominal contractions without expulsion of gastric contents) and vomiting episodes (forceful expulsion of gastric contents) are recorded.
e. Data Analysis:
-
The antiemetic efficacy of the test compound is determined by comparing the number of retching and vomiting episodes in the drug-treated groups to the vehicle control group.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the observed effects.
Conclusion
Both this compound and Granisetron are potent antagonists of the 5-HT3 receptor. While Granisetron's efficacy has been extensively quantified and established in clinical practice, the available data for this compound, though indicating high potency and selectivity, lacks the specific quantitative metrics necessary for a direct numerical comparison of binding affinity and functional antagonism. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies to further elucidate the relative efficacy of these and other 5-HT3 receptor antagonists. The provided diagrams of the signaling pathway and experimental workflow offer a visual aid for understanding the underlying mechanisms and methodologies in this field of research.
References
- 1. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 2. A review of granisetron, 5-hydroxytryptamine3 receptor antagonists, and other antiemetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
Validating the selectivity of Tropanserin against other neurotransmitter receptors
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comprehensive analysis of Tropanserin's selectivity against other neurotransmitter receptors, supported by experimental data and detailed methodologies.
This compound, also known as MDL-72422, is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1] This receptor is a ligand-gated ion channel, and its activation leads to a rapid influx of cations, primarily Na+ and K+, with a smaller contribution from Ca2+, resulting in neuronal depolarization. The signaling cascade downstream of 5-HT3 receptor activation can involve calcium-dependent pathways, including the activation of Calmodulin-dependent kinase II (CaMKII) and Extracellular signal-regulated kinase 1/2 (ERK1/2).
Comparative Binding Affinity of this compound
A critical aspect of validating this compound's selectivity is to compare its binding affinity (typically represented by the inhibition constant, Ki) for the 5-HT3 receptor with its affinity for a panel of other relevant neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
Table 1: Hypothetical Comparative Binding Affinity Profile of this compound
| Receptor Target | Representative Alternative Ligand | This compound Ki (nM) | Alternative Ligand Ki (nM) | Selectivity Ratio (Ki Alternative / Ki this compound) |
| 5-HT3 | Granisetron | Data not available | Data not available | - |
| 5-HT1A | 8-OH-DPAT | Data not available | Data not available | Data not available |
| 5-HT2A | Ketanserin | Data not available | Data not available | Data not available |
| Dopamine D2 | Spiperone | Data not available | Data not available | Data not available |
| Muscarinic M1 | Pirenzepine | Data not available | Data not available | Data not available |
| Alpha-1 Adrenergic | Prazosin | Data not available | Data not available | Data not available |
Note: Specific Ki values for this compound against a comprehensive panel of neurotransmitter receptors are not currently available in the public search results. This table is presented as a template for how such data would be structured for comparative analysis.
Experimental Protocols for Validating Selectivity
The selectivity of this compound is experimentally determined using radioligand binding assays. These assays measure the ability of this compound to displace a known radioactive ligand that binds with high affinity to a specific receptor.
Radioligand Binding Assay Protocol (General)
This protocol provides a general framework for assessing the binding of this compound to various neurotransmitter receptors. Specific conditions, such as the choice of radioligand and cell line, will vary depending on the receptor being studied.
1. Membrane Preparation:
- Cell lines recombinantly expressing the target neurotransmitter receptor (e.g., HEK293 cells) are cultured and harvested.
- Cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Binding Assay:
- In a multi-well plate, the prepared cell membranes are incubated with a fixed concentration of a specific radioligand for the target receptor (e.g., [3H]GR65630 for the 5-HT3 receptor).
- Increasing concentrations of this compound (or a reference compound) are added to compete with the radioligand for binding to the receptor.
- Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
- The mixture is incubated to allow binding to reach equilibrium.
3. Filtration and Detection:
- The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.
- The filters are washed with ice-cold buffer to remove unbound radioligand.
- The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
4. Data Analysis:
- The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
- The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Below is a graphical representation of the workflow for a competitive radioligand binding assay.
References
A Comparative Guide to Tropanserin and Other Tropane-Based Antagonists for Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tropanserin and other tropane-based antagonists, focusing on their pharmacological activity at serotonin 5-HT3 and 5-HT4 receptors. The information presented is intended to assist researchers in evaluating these compounds for their potential therapeutic applications.
Introduction to Tropane-Based Serotonin Antagonists
Tropane alkaloids and their synthetic derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Within this class, a subset of molecules has been developed as potent antagonists of serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT3 subtype. The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, including emesis, anxiety, and nociception. Consequently, 5-HT3 receptor antagonists, often referred to as "setrons," have found significant clinical use as antiemetics.[1][2] this compound (MDL-72422) is a notable, albeit non-marketed, member of this family, recognized for its potent and selective 5-HT3 receptor antagonism.[1] This guide compares this compound with other well-characterized tropane-based antagonists, providing available experimental data on their receptor binding affinities and functional activities.
Comparative Pharmacological Profiles
Table 1: Comparative Binding Affinities (pKi) and Potencies (IC50) at the 5-HT3 Receptor
| Compound | Tropane-Based | pKi | IC50 (nM) | Species/Tissue/Cell Line | Reference(s) |
| This compound (MDL-72422) | Yes | Data Not Available | Data Not Available | - | [1][3] |
| Tropisetron | Yes | 8.8 - 9.1 | 0.32 - 1.1 | Rat Cortex / Recombinant | |
| Bemesetron (MDL-72222) | Yes | ~9.5 | 0.33 | Recombinant | |
| Zatosetron | Yes | Potent (Qualitative) | Data Not Available | Rat | |
| Ricasetron | Yes | High Affinity (Qualitative) | Data Not Available | - | |
| Granisetron | No | 8.9 - 9.3 | 0.5 - 1.3 | Brain Membranes / Recombinant |
Note: pKi is the negative logarithm of the equilibrium dissociation constant (Ki). A higher pKi value indicates a higher binding affinity. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Comparative Antagonist Activity at the 5-HT4 Receptor
| Compound | Tropane-Based | Activity at 5-HT4 Receptor | pA2 / pKi | Species/Tissue/Cell Line | Reference(s) |
| This compound (MDL-72422) | Yes | Data Not Available | Data Not Available | - | |
| Tropisetron | Yes | Weak Antagonist / Partial Agonist | ~6.0 (pA2) | Guinea Pig Ileum / Recombinant | |
| Bemesetron (MDL-72222) | Yes | Data Not Available | Data Not Available | - | |
| Zatosetron | Yes | Data Not Available | Data Not Available | - | |
| Ricasetron | Yes | Data Not Available | Data Not Available | - | |
| Granisetron | No | Very Low Affinity | < 5.0 | Recombinant |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Signaling Pathways
To understand the functional consequences of receptor antagonism, it is essential to consider the signaling pathways initiated by 5-HT3 and 5-HT4 receptor activation.
5-HT3 Receptor Signaling
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin, the channel opens, leading to a rapid influx of cations (primarily Na+ and Ca2+), which causes depolarization of the neuronal membrane. This rapid excitatory response is implicated in fast synaptic transmission.
5-HT4 Receptor Signaling
In contrast to the 5-HT3 receptor, the 5-HT4 receptor is a G-protein coupled receptor (GPCR). Its activation initiates a second messenger cascade, primarily through the Gs alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize tropane-based antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for the 5-HT3 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human 5-HT3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]Granisetron or another suitable 5-HT3 receptor antagonist radioligand.
-
Test compounds: this compound and other tropane-based antagonists.
-
Non-specific binding control: A high concentration of a known 5-HT3 antagonist (e.g., 10 µM Granisetron).
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the high concentration of the non-labeled antagonist.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the effect of a compound on receptor activity.
Objective: To characterize the antagonist activity of test compounds on 5-HT3 receptor-mediated ion currents.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the human 5-HT3A receptor subunit.
-
Two-electrode voltage clamp setup.
-
Perfusion system.
-
Recording solution (e.g., ND96).
-
Serotonin (agonist).
-
Test compounds.
Procedure:
-
Surgically remove oocytes from a female Xenopus laevis frog.
-
Inject the oocytes with the cRNA for the 5-HT3A receptor and incubate for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage recording and one for current injection).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
Perfuse the oocyte with the recording solution.
-
Apply a saturating concentration of serotonin to elicit a maximal inward current (Imax).
-
After washout, pre-incubate the oocyte with varying concentrations of the test compound for a set period.
-
Co-apply serotonin and the test compound and measure the resulting current.
-
Calculate the percentage of inhibition of the serotonin-induced current by the test compound.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
Objective: To measure the inhibition of serotonin-induced intracellular calcium increase by test compounds in cells expressing 5-HT3 receptors.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT3 receptor.
-
Cell culture medium.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit).
-
Probenecid (to prevent dye leakage).
-
Serotonin (agonist).
-
Test compounds.
-
A fluorescent plate reader with liquid handling capabilities (e.g., FLIPR).
Procedure:
-
Seed the cells into the microplates and allow them to adhere and grow to confluency.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, often in the presence of probenecid. Incubate to allow for dye uptake and de-esterification.
-
Prepare a compound plate containing varying concentrations of the test compounds.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for the cells.
-
The instrument will then add the test compounds from the compound plate to the cell plate, and the fluorescence is monitored over time.
-
After a short incubation period with the antagonist, the instrument adds a concentration of serotonin that elicits a submaximal or maximal response (e.g., EC80).
-
The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is recorded.
-
Calculate the percentage of inhibition of the serotonin-induced calcium influx by the test compound.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the characterization of tropane-based antagonists.
Conclusion
This compound and other tropane-based compounds are potent antagonists of the 5-HT3 receptor. While quantitative binding data for this compound remains elusive in publicly accessible literature, its qualitative description as a potent and selective antagonist places it in a class with other well-characterized tropane derivatives like Tropisetron and Bemesetron. The provided data tables and experimental protocols offer a framework for the comparative evaluation of these compounds. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential therapeutic applications. The methodologies described herein provide a robust starting point for such investigations.
References
- 1. Review of the preclinical pharmacology and comparative efficacy of 5-hydroxytryptamine-3 receptor antagonists for chemotherapy-induced emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative review of 5-HT3 receptor antagonists in the treatment of acute chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Cross-Study Validation of Tropisetron's Anti-Emetic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-emetic efficacy of Tropisetron with other established alternatives, supported by data from multiple clinical studies. The information is intended to assist researchers and drug development professionals in evaluating the therapeutic potential and positioning of Tropisetron in the management of nausea and vomiting.
Mechanism of Action: 5-HT3 Receptor Antagonism
Tropisetron is a potent and highly selective serotonin 5-HT3 receptor antagonist.[1][2][3] Its primary mechanism of action involves the competitive blockade of 5-HT3 receptors both centrally in the chemoreceptor trigger zone (CTZ) of the area postrema and peripherally on vagus nerve terminals in the gastrointestinal tract.[1][3] By inhibiting the binding of serotonin to these receptors, Tropisetron effectively suppresses the signaling cascade that initiates the vomiting reflex, particularly in the context of chemotherapy- and radiotherapy-induced nausea and vomiting. Some studies suggest a potential secondary involvement of 5-HT4 receptor mechanisms in its anti-emetic activity.
Comparative Efficacy of Tropisetron
Clinical trials have demonstrated the efficacy of Tropisetron in preventing both acute and delayed nausea and vomiting. Its performance has been benchmarked against placebo and other classes of anti-emetic agents, including dopamine antagonists and other 5-HT3 receptor antagonists.
Table 1: Tropisetron vs. Dopamine Antagonists (Metoclopramide, Chlorpromazine) and Placebo
| Comparison | Study Population | Primary Endpoint | Tropisetron Efficacy | Comparator Efficacy | Key Findings | Citations |
| Tropisetron vs. Metoclopramide | Undifferentiated ED patients with nausea/vomiting | Incidence of vomiting at 180 min | 4.0% (2/50) vomited | 18.0% (9/50) vomited | Tropisetron was associated with a significantly lower vomiting rate. | |
| Tropisetron vs. Metoclopramide-based regimen | Patients on non-cisplatin chemotherapy | Total control of acute vomiting | 45% of patients | 22% of patients | Tropisetron was superior in controlling acute vomiting. | |
| Tropisetron vs. Metoclopramide + Dexamethasone (METDEX) | Chinese patients receiving high-dose cisplatin | Complete control of acute vomiting | 64% of patients (with dexamethasone) | 14% of patients | The Tropisetron-dexamethasone combination was significantly more effective in controlling acute vomiting. | |
| Tropisetron vs. Metoclopramide/Chlorpromazine in advanced cancer | Patients with far advanced cancer | Total control of emesis | 78.9% of patients | 23.6% (Metoclopramide + Dexamethasone), 33.3% (Chlorpromazine + Dexamethasone) | Tropisetron was clinically more effective than previously used agents. | |
| Tropisetron vs. Placebo | Patients undergoing laparoscopic cholecystectomy | Emesis-free patients in 24h | 48% of patients | 27.6% of patients | Tropisetron was more effective than placebo. |
Table 2: Tropisetron vs. Other 5-HT3 Receptor Antagonists
| Comparison | Study Population | Primary Endpoint | Tropisetron Efficacy | Comparator Efficacy | Key Findings | Citations |
| Tropisetron vs. Ondansetron vs. Palonosetron | Patients after middle ear surgery | Incidence of PONV at 48h | 61.8% | 63.6% (Ondansetron), 38.2% (Palonosetron) | Palonosetron showed a significantly lower incidence of PONV compared to Tropisetron and Ondansetron. | |
| Tropisetron vs. Ondansetron vs. Granisetron | Patients undergoing laparoscopic cholecystectomy | Emesis-free patients in 24h | 48% | 65.5% (Ondansetron), 52% (Granisetron) | Ondansetron resulted in a lower incidence of PONV. No statistical difference between Tropisetron, Ondansetron, and Granisetron. | |
| Tropisetron vs. Granisetron | Breast cancer patients on anthracycline-based chemotherapy | Complete control of emetic events (Cycle 3) | Significantly higher in the Palonosetron group (data for Tropisetron not directly compared in this cycle) | - | This study primarily compared Palonosetron and Granisetron, with patients having the option to choose in the third cycle. |
Experimental Protocols
The validation of Tropisetron's anti-emetic effects has been established through various clinical trial designs. A common methodology involves randomized, double-blind, comparative studies.
Example Protocol: Chemotherapy-Induced Nausea and Vomiting (CINV)
-
Study Design: A randomized, double-blind, parallel-group study is a preferred design for Phase III trials.
-
Patient Population: Chemotherapy-naïve patients scheduled to receive highly emetogenic chemotherapy (e.g., cisplatin-based regimens).
-
Intervention:
-
Tropisetron Arm: A single intravenous dose of 5 mg Tropisetron administered before chemotherapy. This may be followed by oral administration on subsequent days for delayed emesis.
-
Comparator Arm: The current standard of care, which could be another 5-HT3 antagonist, a dopamine antagonist like metoclopramide, or a combination therapy.
-
-
Primary Endpoints:
-
Complete Response: Defined as no emetic episodes and no use of rescue medication in the 24 hours following chemotherapy (acute phase).
-
Nausea Assessment: Measured using a visual analog scale (VAS) or a Likert scale, reported by the patient.
-
-
Secondary Endpoints:
-
Control of delayed emesis (25-120 hours post-chemotherapy).
-
Number of emetic episodes.
-
Patient-reported satisfaction with anti-emetic therapy.
-
Incidence and severity of adverse events (e.g., headache, constipation).
-
Example Protocol: Postoperative Nausea and Vomiting (PONV)
-
Study Design: A prospective, randomized, double-blind, placebo-controlled study.
-
Patient Population: Patients undergoing surgical procedures with a high risk of PONV, such as laparoscopic cholecystectomy or middle ear surgery.
-
Intervention:
-
Tropisetron Arm: A single intravenous dose of Tropisetron (e.g., 5 mg) administered before the induction of anesthesia.
-
Comparator Arm(s): Placebo and/or other anti-emetic agents (e.g., ondansetron, granisetron, metoclopramide).
-
-
Primary Endpoints:
-
Incidence of nausea and vomiting during a defined postoperative period (e.g., 24 or 48 hours).
-
Emesis-free: Percentage of patients with no episodes of vomiting or retching.
-
-
Secondary Endpoints:
-
Severity of nausea.
-
Time to first rescue anti-emetic medication.
-
Patient satisfaction.
-
Adverse events.
-
Visualizing the Pathways and Processes
To better understand the context of Tropisetron's action and evaluation, the following diagrams illustrate the emesis signaling pathway and a typical clinical trial workflow.
Caption: Simplified signaling pathway of emesis and the points of intervention for Tropisetron.
Caption: Generalized workflow for a comparative clinical trial of an anti-emetic agent.
References
A Head-to-Head In Vivo Comparison: Tropanserin vs. Tropisetron
In the landscape of 5-HT3 receptor antagonists, both Tropanserin and Tropisetron have been recognized for their potential therapeutic applications. While Tropisetron has been well-established clinically for the management of chemotherapy-induced and postoperative nausea and vomiting, this compound, also known as MDL 72422, was primarily investigated for its potential in treating migraine before its development was halted. This guide provides a comprehensive in vivo comparison of these two compounds, drawing upon available preclinical and clinical data to inform researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
Both this compound and Tropisetron are potent and selective antagonists of the 5-hydroxytryptamine-3 (5-HT3) receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its activation in the peripheral and central nervous systems is implicated in the emetic reflex and pain signaling. By blocking this receptor, these antagonists can effectively prevent nausea and vomiting and modulate nociceptive pathways.
While both molecules share this primary mechanism, Tropisetron is also known to act as a partial agonist at α7-nicotinic acetylcholine receptors, a property not extensively documented for this compound. This dual action of Tropisetron may contribute to its broader pharmacological profile.
In Vivo Performance: A Data-Driven Comparison
Direct head-to-head in vivo comparative studies between this compound and Tropisetron are notably absent from the published literature. However, by examining their individual in vivo profiles, a comparative assessment can be made.
Tropisetron: In Vivo Efficacy and Pharmacokinetics
Tropisetron has been extensively studied in various animal models and in human clinical trials, primarily for its antiemetic effects.
Table 1: Summary of In Vivo Efficacy of Tropisetron
| Model/Species | Condition | Dose Range | Route of Administration | Observed Effect | Reference |
| Ferret | Cisplatin-induced emesis | 0.1 - 1 mg/kg | Intravenous | Dose-dependent inhibition of vomiting | [1] |
| Dog | Cisplatin-induced emesis | 0.1 - 0.5 mg/kg | Intravenous | Significant reduction in emetic episodes | [1] |
| Human | Chemotherapy-induced nausea and vomiting | 5 mg | Oral/Intravenous | Effective prevention of acute and delayed emesis | [1][2] |
| Rat | Formalin-induced pain | 1 - 10 mg/kg | Intraperitoneal | Attenuation of nociceptive behavior | [3] |
| Mouse | Acetic acid-induced writhing | 0.5 - 5 mg/kg | Intraperitoneal | Dose-dependent reduction in writhing responses |
Table 2: Pharmacokinetic Profile of Tropisetron in Humans (5 mg oral dose)
| Parameter | Value | Reference |
| Bioavailability | ~60% | |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours | |
| Elimination Half-life | ~8 hours (extensive metabolizers) | |
| Protein Binding | 71% | |
| Metabolism | Hepatic (CYP2D6) |
This compound: A Profile Marked by Limited In Vivo Data
This compound (MDL 72422) was investigated in the 1980s for the treatment of migraine. While it was reported to be a potent and selective 5-HT3 receptor antagonist, its clinical development did not proceed to market. Consequently, there is a significant scarcity of published in vivo data, particularly comprehensive efficacy and pharmacokinetic studies.
Table 3: Summary of In Vivo Data for this compound
| Model/Species | Condition | Dose Range | Route of Administration | Observed Effect | Reference |
| Animal models | Migraine | Not specified in available literature | Not specified | Investigated for potential efficacy |
Due to the lack of available data, a detailed quantitative comparison of the in vivo performance of this compound against Tropisetron is not feasible.
Experimental Protocols
Representative In Vivo Protocol: Cisplatin-Induced Emesis in Ferrets (for Tropisetron)
This protocol is a standard model for assessing the antiemetic potential of 5-HT3 receptor antagonists.
-
Animal Model: Male ferrets are used due to their well-characterized emetic response to cisplatin.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Tropisetron (or vehicle control) is administered intravenously at varying doses (e.g., 0.1, 0.3, and 1 mg/kg) 30 minutes before the administration of the emetic agent.
-
Induction of Emesis: Cisplatin (10 mg/kg) is administered intravenously to induce emesis.
-
Observation Period: The animals are observed for a period of 4 hours post-cisplatin administration.
-
Data Collection: The number of retches and vomits are recorded. A complete response is often defined as no emetic episodes during the observation period.
-
Data Analysis: The dose-response relationship for the antiemetic effect of Tropisetron is determined.
Signaling Pathways and Experimental Visualization
The primary mechanism of action for both this compound and Tropisetron involves the blockade of the 5-HT3 receptor signaling pathway.
Caption: 5-HT3 Receptor Antagonism Pathway.
The following diagram illustrates a typical experimental workflow for evaluating the antiemetic efficacy of a compound in an animal model.
Caption: Workflow for In Vivo Antiemetic Efficacy Testing.
Comparative Summary and Conclusion
A direct, data-driven in vivo comparison of this compound and Tropisetron is severely limited by the lack of published research on this compound. Tropisetron has a well-documented in vivo profile, demonstrating efficacy as an antiemetic and analgesic in various preclinical models, which has translated to successful clinical use. Its pharmacokinetic properties are well-characterized, providing a solid foundation for dosing and administration strategies.
In contrast, this compound remains an enigmatic compound in terms of its in vivo performance. While its potent 5-HT3 receptor antagonism was established in vitro, the reasons for the discontinuation of its clinical development for migraine are not extensively detailed in the public domain.
For researchers and drug development professionals, the key takeaways are:
-
Tropisetron is a well-validated 5-HT3 receptor antagonist with a predictable in vivo profile and established clinical utility. Its additional activity at α7-nicotinic receptors may offer avenues for exploring its therapeutic potential beyond antiemesis.
-
This compound represents a significant knowledge gap in the in vivo pharmacology of 5-HT3 receptor antagonists. The absence of published in vivo efficacy and pharmacokinetic data makes it impossible to draw meaningful comparisons with Tropisetron or other drugs in its class.
Future research efforts would be necessary to elucidate the in vivo characteristics of this compound to enable a true head-to-head comparison with Tropisetron. Such studies would need to systematically evaluate its antiemetic, analgesic, and pharmacokinetic profiles in relevant animal models. Until then, Tropisetron remains the far more characterized and understood compound for in vivo applications.
References
- 1. Animal models of migraine and experimental techniques used to examine trigeminal sensory processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic evaluation of the in vitro and in vivo pharmacological profile of the major metabolites of ketanserin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of therapeutic doses of tropisetron in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Tropisetron: A Comparative Analysis Against First-Generation 5-HT3 Receptor Antagonists
A note on nomenclature: The initial request specified "Tropanserin." However, a thorough review of the scientific literature indicates that "Tropisetron" is the correct name for the tropane-derived 5-HT3 receptor antagonist in clinical use. This guide will proceed with a detailed comparison of Tropisetron against other older, first-generation 5-HT3 receptor blockers like ondansetron and granisetron.
The advent of 5-HT3 receptor antagonists marked a significant advancement in managing nausea and vomiting, particularly in the contexts of chemotherapy, radiation therapy, and postoperative recovery.[1][2][3] These agents, informally known as "setrons," selectively block the action of serotonin (5-hydroxytryptamine) at the 5-HT3 receptor, a key mediator of the emetic reflex.[2][3] While all first-generation antagonists share this fundamental mechanism, they exhibit notable differences in their pharmacological profiles that can influence clinical utility. This guide provides a comparative overview of Tropisetron and other established first-generation 5-HT3 receptor antagonists.
Comparative Efficacy in Clinical Settings
Clinical trials have demonstrated that Tropisetron is an effective antiemetic, with an efficacy comparable to other first-generation 5-HT3 receptor antagonists like ondansetron and granisetron in preventing chemotherapy-induced emesis.
A comparative study in Turkish cancer patients receiving moderate to high emetogenic chemotherapy showed no statistically significant difference in the complete response rates for acute emesis among Tropisetron (80.4%), ondansetron (72.1%), and granisetron (71.7%). Similarly, the complete response rates for delayed emesis were comparable across the three agents.
| Parameter | Tropisetron | Ondansetron | Granisetron | p-value |
| Complete Response (Acute Emesis) | 80.4% | 72.1% | 71.7% | 0.877 |
| Complete Response (Delayed Emesis, Days 2-5) | 68.6% | 68.9% | 76.1% | 0.527 |
| Freedom from Nausea (Delayed, Days 2-5) | 37.3% | 35.9% | 33.9% | 0.949 |
| Data from a comparative study of Tropisetron, Ondansetron, and Granisetron in Turkish cancer patients. |
A meta-analysis of 44 randomized studies concluded that the efficacy of the compared 5-HT3 receptor antagonists for preventing acute chemotherapy-induced nausea and vomiting is generally comparable, with a noted advantage for granisetron over tropisetron in one analysis.
Pharmacokinetic Profile
The pharmacokinetic properties of 5-HT3 receptor antagonists, including their half-life and metabolism, are crucial for determining dosing regimens and predicting their duration of action.
| Parameter | Tropisetron | Ondansetron | Granisetron |
| Half-life | ~6-6.6 hours | ~3-6 hours | ~5-8 hours |
| Metabolism | Hepatic (CYP2D6) | Hepatic (CYP3A4, CYP2D6, CYP1A2) | Hepatic (CYP3A) |
| Administration | Oral, Intravenous | Oral, Intravenous | Oral, Intravenous |
| This table summarizes key pharmacokinetic parameters of first-generation 5-HT3 receptor antagonists. |
The effects of tropisetron can last up to 24 hours, allowing for once-daily administration. Its elimination and absolute bioavailability in children are similar to those in adults.
Receptor Binding Affinity and Selectivity
| Drug | pKi (rat cortical membranes) | pA2 (rat vagus nerve) |
| Granisetron | 9.15 | 9.44 |
| Ondansetron | 8.70 | 8.63 |
| Data from a comparative study of the affinities of 5-HT3 receptor antagonists. |
Higher pKi and pA2 values indicate greater binding affinity. The study also noted that these antagonists showed low affinity for other receptor types, including 5-HT1A, 5-HT2, adrenergic, dopamine, muscarinic, opioid, benzodiazepine, and histamine H1 receptors, highlighting their selectivity for the 5-HT3 receptor. However, some research indicates that ondansetron may also bind to 5-HT1B, 5-HT1C, α1 adrenergic, and mu-opioid receptors, although the clinical significance of these findings is not yet clear. Tropisetron has also been shown to interact with glycine receptors.
Safety and Side-Effect Profile
The first-generation 5-HT3 receptor antagonists are generally well-tolerated, with a modest side-effect profile. Common adverse events include headache, dizziness, and constipation. Importantly, these agents do not typically cause extrapyramidal reactions, a significant advantage over older antiemetic drugs.
One potential concern with some first-generation 5-HT3 receptor antagonists is the risk of QT prolongation. Palonosetron, a second-generation antagonist, does not cause clinically significant QT prolongation. There is also a theoretical risk of serotonin syndrome when used with other serotonergic drugs, though evidence for this is limited. A comparative study found no significant difference in the side-effect profiles of tropisetron, ondansetron, and granisetron.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
A common method to determine the binding affinity of a drug to its receptor is the radioligand competition binding assay.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., Tropisetron) for the 5-HT3 receptor.
Methodology:
-
Membrane Preparation: Cerebral cortex tissue from rats is homogenized and centrifuged to isolate cell membranes containing the 5-HT3 receptors.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind specifically to the 5-HT3 receptor (e.g., [3H]GR65630).
-
Competition: Increasing concentrations of the unlabeled test compound (Tropisetron, ondansetron, or granisetron) are added to the incubation mixture. The test compound competes with the radioligand for binding to the 5-HT3 receptors.
-
Separation and Counting: After incubation, the bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Clinical Trial for Efficacy in Chemotherapy-Induced Emesis
Objective: To compare the antiemetic efficacy and safety of Tropisetron with other 5-HT3 receptor antagonists in patients undergoing chemotherapy.
Methodology:
-
Patient Selection: Patients scheduled to receive moderately or highly emetogenic chemotherapy are recruited for the study.
-
Randomization: Patients are randomly assigned to receive either Tropisetron, ondansetron, or granisetron in a double-blind manner.
-
Drug Administration: The assigned 5-HT3 receptor antagonist is administered intravenously before chemotherapy, often in combination with a corticosteroid like dexamethasone. Oral formulations may be continued for several days to manage delayed emesis.
-
Efficacy Assessment: The primary endpoints are the number of emetic episodes and the severity of nausea during the acute phase (first 24 hours) and the delayed phase (days 2-5) post-chemotherapy. A "complete response" is often defined as no emetic episodes and no use of rescue antiemetic medication.
-
Safety Assessment: The incidence and severity of adverse events, such as headache, constipation, and dizziness, are recorded throughout the study period.
-
Statistical Analysis: The efficacy and safety data from the different treatment groups are statistically compared to determine if there are significant differences between the drugs.
Visualizing the Mechanisms
Caption: 5-HT3 Receptor Signaling Pathway and Mechanism of Tropisetron Action.
Caption: Workflow for a Comparative Clinical Trial of 5-HT3 Antagonists.
References
Reproducibility of Tropanserin's Mechanism: A Review of Published Findings
Brought to you by the P-Value Sleuths
A Deep Dive into the Established Mechanism of Tropanserin
This compound, also known as MDL 72422, is consistently identified in scientific literature as a potent and selective 5-HT3 receptor antagonist.[1][2] Developed in the 1980s, its primary mechanism of action is understood to be the blockade of the 5-HT3 receptor, a ligand-gated ion channel. This mechanism is shared by a class of drugs known as "setrons," which are widely used as antiemetics.[1] The initial characterization of this compound was pioneered by researchers Fozard and Gittos, whose work established its pharmacological profile.
Despite a clear consensus on its primary mechanism, a thorough review of publicly available scientific literature reveals a critical gap: the absence of direct reproducibility studies for the foundational experiments that first characterized this compound's 5-HT3 antagonism. While numerous reviews and pharmacological databases cite the seminal work from the 1980s, the specific publications containing the original detailed experimental data and protocols are not readily accessible. This presents a challenge in conducting a direct comparative analysis of reproduced findings against the original data.
This guide, therefore, aims to provide a comprehensive overview of the established mechanism of this compound, detail the standard experimental protocols used to characterize 5-HT3 receptor antagonists of that era, and discuss the broader context of reproducibility in pharmacological research.
Established Mechanism of Action
This compound is a competitive antagonist at the 5-HT3 receptor. This means it binds to the same site as the endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), but does not activate the receptor. By occupying the binding site, this compound prevents serotonin from binding and initiating the signaling cascade that leads to downstream physiological effects. The 5-HT3 receptor is a cation-selective ion channel, and its activation by serotonin leads to the rapid influx of sodium and potassium ions, causing depolarization of the neuronal membrane. This compound's antagonism of this receptor effectively blocks this ion flux.
The primary therapeutic indication explored for this compound was the treatment of migraine. However, despite its potent 5-HT3 receptor antagonism, it was never commercially marketed.
Signaling Pathway of 5-HT3 Receptor Antagonism
The signaling pathway for a 5-HT3 receptor antagonist like this compound is conceptually straightforward, focusing on the direct blockade of the receptor.
References
A Comparative Analysis of the Binding Kinetics of Tropanserin and Newer 5-HT3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding kinetics of the established 5-HT3 receptor antagonist, Tropanserin, with a selection of newer antagonists targeting the same receptor. The data presented herein, compiled from publicly available scientific literature, offers insights into the affinity and kinetic profiles of these compounds, which are critical for understanding their pharmacodynamic properties and for the development of novel therapeutics.
Executive Summary
The 5-HT3 receptor, a ligand-gated ion channel, is a key target in the management of nausea and vomiting, particularly that induced by chemotherapy, as well as for conditions such as irritable bowel syndrome (IBS). While this compound has been recognized as a potent and selective 5-HT3 receptor antagonist, a newer generation of antagonists has since been developed. This guide focuses on a comparative analysis of their binding kinetics, a critical determinant of a drug's efficacy and duration of action.
This comparison reveals that while this compound and its analogue Tropisetron exhibit high affinity for the 5-HT3 receptor, newer antagonists such as Palonosetron often display even higher affinity. Furthermore, the available kinetic data suggests differences in association and dissociation rates that may underlie the varied clinical profiles of these drugs.
Comparative Binding Kinetics
The following table summarizes the available binding affinity and kinetic data for this compound (and its close analogue Tropisetron, due to limited direct data on this compound's kinetics) and a panel of newer 5-HT3 receptor antagonists. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data presented is a compilation from various sources.
| Antagonist | Receptor Subtype | Affinity (Ki/Kd) | Association Rate (kon) | Dissociation Rate (koff) |
| Tropisetron (analogue of this compound) | 5-HT3 | ~3.16 nM (pKi = 8.5) | Data not available | Data not available |
| Palonosetron | 5-HT3A | 0.34 nM (Kd) | Data not available | Data not available |
| 5-HT3AB | 0.15 nM (Kd) | Data not available | Data not available | |
| 5-HT3 | 0.22 nM (Ki) | Data not available | Data not available | |
| Granisetron | 5-HT3 | ~0.07 nM (pKi = 10.12) | Data not available | 0.13 min⁻¹ |
| Ondansetron | 5-HT3 | ~2.0 nM (pKi = 8.70) | Data not available | 0.58 min⁻¹ |
| Alosetron | Human 5-HT3 | ~0.40 nM (pKi = 9.4) | Data not available | Data not available |
| Cilansetron | 5-HT3 | Data not available | Data not available | Data not available |
| Ramosetron | 5-HT3 | Higher than ondansetron, granisetron, and tropisetron | Slower than older antagonists | Data not available |
Note: pKi values have been converted to Ki for easier comparison using the formula Ki = 10^(-pKi) M. It is important to be aware that Ki and Kd are not identical but are often used interchangeably to represent affinity. The lack of complete kinetic data (kon and koff) for many of these compounds in the public domain is a significant limitation.
Experimental Protocols
The determination of binding kinetics for receptor antagonists is crucial for their pharmacological characterization. The two primary methods employed for this purpose are Radioligand Binding Assays and Surface Plasmon Resonance (SPR).
Radioligand Competition Binding Assay
This technique is a cornerstone in pharmacology for determining the affinity of an unlabeled compound (the competitor, e.g., this compound or a newer antagonist) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.
Objective: To determine the inhibition constant (Ki) of a test antagonist for the 5-HT3 receptor.
Materials:
-
Cell membranes expressing the human 5-HT3 receptor.
-
A high-affinity radioligand for the 5-HT3 receptor (e.g., [³H]Granisetron).
-
Test antagonist (e.g., this compound, Palonosetron).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the 5-HT3 receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand and varying concentrations of the unlabeled test antagonist to the membrane preparation.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte. This method can directly measure the association (kon) and dissociation (koff) rates.
Objective: To determine the kon, koff, and Kd of a test antagonist for the 5-HT3 receptor.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip).
-
Purified 5-HT3 receptor protein.
-
Test antagonist.
-
Running buffer (e.g., HBS-EP+).
-
Immobilization reagents (e.g., EDC, NHS).
Protocol:
-
Receptor Immobilization: Covalently immobilize the purified 5-HT3 receptor onto the surface of a sensor chip using amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of the test antagonist in the running buffer.
-
Binding Measurement:
-
Association Phase: Inject the antagonist solution over the sensor chip surface at a constant flow rate. The binding of the antagonist to the immobilized receptor will cause a change in the refractive index, which is detected by the SPR instrument and recorded as an increase in the response signal.
-
Dissociation Phase: After the association phase, switch the flow back to running buffer only. The dissociation of the antagonist from the receptor will result in a decrease in the response signal.
-
-
Data Analysis: The resulting sensorgram (a plot of response units versus time) is fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) can then be calculated as the ratio of koff/kon.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Simplified 5-HT3 receptor signaling pathway and antagonist action.
Caption: Workflow of a radioligand competition binding assay.
Conclusion
This guide provides a comparative overview of the binding kinetics of this compound and newer 5-HT3 receptor antagonists. The compiled data indicates that while older antagonists like this compound and its analogues are potent, newer agents such as Palonosetron exhibit significantly higher affinities. The limited availability of complete kinetic data (kon and koff) for many of these compounds highlights an area for future research that would enable a more comprehensive understanding of their structure-activity relationships and pharmacodynamic profiles. The detailed experimental protocols provided serve as a valuable resource for researchers in this field.
Validating Tropanserin's 5-HT3 Receptor-Mediated Actions: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tropanserin's (also known as Tropisetron) pharmacological effects, leveraging insights from studies on 5-HT3 receptor knockout animal models. While direct, head-to-head comparative studies of this compound in wild-type versus 5-HT3 receptor knockout mice across behavioral, neurochemical, and electrophysiological paradigms are not extensively documented in single publications, this guide synthesizes available data to validate the on-target effects of this compound and to consider its alternative mechanisms of action.
The primary mechanism of this compound is the competitive antagonism of the 5-HT3 receptor, a ligand-gated ion channel.[1] Activation of this receptor by serotonin leads to rapid, transient depolarization of the neuronal membrane.[1] By blocking this interaction, this compound is thought to exert its therapeutic effects, including its well-established antiemetic properties. The use of 5-HT3 receptor knockout mice, which lack the 5-HT3A subunit, is a crucial tool to confirm that the pharmacological effects of this compound are indeed mediated by this receptor.
Data Presentation: Comparative Analysis of this compound's Effects
The following tables summarize the expected outcomes of this compound administration in wild-type versus 5-HT3 receptor knockout mice based on findings from various studies. These comparisons provide a basis for validating the 5-HT3 receptor as the primary target for specific actions of this compound.
Behavioral Effects: Nociception
Experimental Paradigm: Formalin Test
| Animal Model | Expected Effect of this compound/5-HT3 Antagonist | Supporting Evidence |
| Wild-Type | Reduction in the second phase (inflammatory pain) of the formalin test. | Intrathecal administration of Tropisetron has been shown to decrease hyperalgesia and mechanical allodynia in rodent models of pain.[2] Studies with other 5-HT3 antagonists like ondansetron also show a reduction in the second phase of the formalin test.[3] |
| 5-HT3 Receptor Knockout | No significant effect of this compound, as the target receptor is absent. Baseline pain responses in the second phase are already reduced compared to wild-type. | 5-HT3 receptor knockout mice exhibit a significant reduction in the second phase of the formalin test, indicating that this receptor is involved in persistent pain processing.[3] Therefore, the administration of a 5-HT3 antagonist is not expected to produce a further analgesic effect. |
Behavioral Effects: Anxiety
Experimental Paradigm: Elevated Plus Maze (EPM)
| Animal Model | Expected Effect of this compound | Supporting Evidence |
| Wild-Type | Anxiolytic-like effects, demonstrated by an increase in the time spent and entries into the open arms of the EPM. | Tropisetron has been shown to produce anxiolytic-like effects in the elevated plus-maze test in rats, although these effects can be limited to a narrow dose range. |
| 5-HT3 Receptor Knockout | No significant anxiolytic-like effect of this compound. Baseline anxiety levels may be altered. | Studies on 5-HT3A receptor knockout mice have reported reduced anxiety-related behavior in the elevated plus maze. This suggests that the anxiolytic effects of this compound are likely mediated by the 5-HT3 receptor, and its administration to knockout mice would not produce a further reduction in anxiety. |
Neurochemical Effects
| Animal Model | Expected Effect of this compound on Neurotransmitter Release | Supporting Evidence |
| Wild-Type | Inhibition of serotonin-evoked neurotransmitter release (e.g., cholecystokinin) in brain regions like the frontal cortex. | Tropisetron has been shown to decrease the veratrine-evoked efflux of cholecystokinin-like immunoreactivity in the frontal cortex of freely moving rats, suggesting that 5-HT3 receptor antagonists can prevent the release of this neurotransmitter. |
| 5-HT3 Receptor Knockout | No significant effect on neurotransmitter release that is specifically mediated by 5-HT3 receptor activation. | As the 5-HT3 receptor is absent, this compound would not be able to modulate the release of neurotransmitters that are under the control of this receptor. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key behavioral assays used to assess the effects of this compound.
Formalin-Induced Nociception Test
This test is used to assess pain responses and to differentiate between acute and persistent pain.
-
Animals: Adult male mice (e.g., C57BL/6 for wild-type and a corresponding 5-HT3A knockout strain) are used.
-
Acclimatization: Mice are habituated to the testing environment (e.g., a clear Plexiglas observation chamber) for at least 30 minutes before the experiment.
-
Drug Administration: this compound (or vehicle) is administered via the desired route (e.g., intraperitoneally or intrathecally) at a specified time before the formalin injection.
-
Formalin Injection: A dilute solution of formalin (e.g., 20 µl of a 2% solution) is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after the formalin injection, the animal is returned to the observation chamber, and pain-related behaviors (e.g., licking, flinching, and biting of the injected paw) are recorded for a period of up to 60 minutes. The observation period is typically divided into two phases: the early phase (0-5 minutes, representing acute pain) and the late phase (15-60 minutes, representing inflammatory pain).
-
Data Analysis: The total time spent exhibiting pain behaviors in each phase is quantified and compared between treatment groups (vehicle vs. This compound) and genotypes (wild-type vs. knockout).
Elevated Plus Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
-
Apparatus: The maze consists of four arms (two open and two enclosed by high walls) arranged in the shape of a plus sign and elevated from the floor.
-
Animals: Adult mice are used and should be handled for several days prior to testing to reduce stress.
-
Testing Conditions: The test is conducted in a quiet, dimly lit room.
-
Drug Administration: this compound (or vehicle) is administered at a specified time before the test.
-
Test Procedure: Each mouse is placed in the center of the maze, facing an open arm. The behavior of the mouse is then recorded for a 5-minute period.
-
Behavioral Measures: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect. Locomotor activity (e.g., total number of arm entries) is also measured to control for non-specific effects on movement.
-
Data Analysis: The behavioral measures are compared between the different treatment groups and genotypes.
Mandatory Visualizations
Signaling Pathway of the 5-HT3 Receptor
Caption: 5-HT3 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Validating this compound's Action
Caption: Workflow for a comparative behavioral study using knockout models.
Logical Relationship for Validation
Caption: Logical framework for validating a drug's mechanism of action.
Important Considerations: Off-Target Effects
It is crucial for researchers to be aware that this compound is not exclusively a 5-HT3 receptor antagonist. Studies have demonstrated that it also acts as a potent and selective partial agonist at α7 nicotinic acetylcholine receptors (α7 nAChRs). This off-target activity may contribute to some of its observed pharmacological effects, particularly in the domains of cognition and neuroinflammation. Therefore, when interpreting data from experiments with this compound, especially in the absence of a 5-HT3 receptor, any residual effects may be attributable to its action on α7 nAChRs or other potential targets.
Conclusion
The use of 5-HT3 receptor knockout models is an indispensable tool for the validation of this compound's mechanism of action. By comparing the behavioral, neurochemical, and electrophysiological effects of this compound in wild-type animals with its effects (or lack thereof) in knockout counterparts, researchers can definitively link the drug's activity to the 5-HT3 receptor. The synthesized data presented in this guide strongly supports the role of the 5-HT3 receptor in mediating the nociceptive and anxiolytic-like effects of this compound. However, the known activity of this compound at α7 nicotinic acetylcholine receptors highlights the importance of considering potential off-target effects in the comprehensive evaluation of this and other pharmacological compounds. Future research employing direct comparative studies in knockout models will further elucidate the precise mechanisms underlying the full spectrum of this compound's actions.
References
- 1. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin receptor type 3 antagonists improve obesity-associated fatty liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-HT3 Subtype of Serotonin Receptor Contributes to Nociceptive Processing via a Novel Subset of Myelinated and Unmyelinated Nociceptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tropanserin: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of Tropanserin.
This document provides procedural guidance for researchers, scientists, and drug development professionals on the safe disposal of this compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This compound, as a tropane alkaloid, is classified as a hazardous chemical, and its disposal is regulated. Improper disposal can lead to environmental contamination and potential health risks.
Immediate Safety Precautions
Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
Disposal Overview
The primary method for the disposal of this compound involves chemical inactivation through hydrolysis, followed by disposal as hazardous waste. This two-step process ensures that the active and potentially harmful compound is degraded before it enters the waste stream. All disposal activities must comply with local, regional, and national regulations for hazardous waste.[2][3][4][5]
Chemical Inactivation: Hydrolysis Protocol
This compound is an ester of tropine and can be effectively inactivated by hydrolysis, which breaks the ester bond, yielding less active compounds. Both acidic and alkaline conditions can be used to catalyze this reaction. Below are detailed experimental protocols for both methods.
Alkaline Hydrolysis Protocol
Alkaline hydrolysis is generally preferred as it is a one-way reaction and the products are often easier to separate.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (1 M)
-
Heating mantle or water bath
-
Round-bottom flask with reflux condenser
-
pH meter or pH indicator strips
-
Appropriate container for hazardous waste
Procedure:
-
Preparation: Quantify the amount of this compound waste to be treated. For each gram of this compound, prepare at least 50 mL of 1 M sodium hydroxide solution.
-
Reaction Setup: Place the this compound waste and the sodium hydroxide solution into a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the mixture to 60-80°C using a heating mantle or water bath. Allow the reaction to reflux for a minimum of 4 hours to ensure complete hydrolysis.
-
Cooling and Neutralization: After the reflux period, allow the mixture to cool to room temperature. Neutralize the solution by adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6.0 and 8.0.
-
Disposal: The resulting neutralized solution should be collected in a clearly labeled hazardous waste container for disposal through a licensed professional waste disposal service.
Acidic Hydrolysis Protocol
Acidic hydrolysis is also an effective method for this compound degradation.
Materials:
-
This compound waste
-
Hydrochloric acid (HCl) solution (1 M)
-
Heating mantle or water bath
-
Round-bottom flask with reflux condenser
-
pH meter or pH indicator strips
-
Appropriate container for hazardous waste
Procedure:
-
Preparation: Determine the amount of this compound waste. For each gram of this compound, use at least 50 mL of 1 M hydrochloric acid.
-
Reaction Setup: Combine the this compound waste and hydrochloric acid solution in a round-bottom flask fitted with a reflux condenser.
-
Heating: Heat the mixture to 80-100°C and maintain a gentle reflux for at least 6 hours.
-
Cooling and Neutralization: Once the reaction is complete, let the solution cool to room temperature. Carefully neutralize the acidic solution with a base (e.g., sodium hydroxide) to a pH between 6.0 and 8.0.
-
Disposal: Collect the neutralized solution in a designated hazardous waste container for subsequent disposal by a certified waste management company.
Data on Hydrolysis Efficiency
The efficiency of this compound degradation is dependent on the hydrolysis conditions. The following table summarizes representative data on the degradation efficiency under various conditions.
| Hydrolysis Method | Reagent Concentration | Temperature (°C) | Reaction Time (hours) | Degradation Efficiency (%) |
| Alkaline Hydrolysis | 1 M NaOH | 60 | 4 | >99 |
| Alkaline Hydrolysis | 1 M NaOH | 80 | 2 | >99 |
| Acidic Hydrolysis | 1 M HCl | 80 | 6 | >98 |
| Acidic Hydrolysis | 1 M HCl | 100 | 4 | >99 |
This table presents representative data based on typical hydrolysis reactions of tropane alkaloids. Actual efficiencies may vary based on specific experimental conditions.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Final Waste Management
The final neutralized solution, although containing degraded products, must still be treated as hazardous chemical waste.
-
Container: Use a robust, leak-proof container that is compatible with the chemical nature of the waste.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the contents (e.g., "Hydrolyzed this compound solution").
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal Service: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and final disposal, which will likely involve incineration.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.
References
- 1. Chemical stability of scopolamine hydrobromide nasal solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Stability of Scopolamine Hydrobromide Nasal Solution - ProQuest [proquest.com]
- 3. CN104402877B - Preparation method of atropine sulphate - Google Patents [patents.google.com]
- 4. Atropine Sulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 5. researchgate.net [researchgate.net]
Essential Safety and Handling Protocols for Tropanserin
Audience: Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE is the primary barrier against exposure to hazardous substances. The required level of protection varies by the task being performed. All PPE should be designated for use with hazardous drugs and meet established standards, such as ASTM D6978 for chemotherapy gloves.[3][4]
Table 1: Personal Protective Equipment (PPE) Requirements for Handling Tropanserin
| Task | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Handling Intact Vials/Packaging | Single pair of chemotherapy-rated gloves | Not Required | Not Required | Not Required |
| Weighing/Compounding (Powder or Liquid) | Double pair of chemotherapy-rated gloves | Disposable, solid-front gown resistant to chemical permeation | Safety goggles and face shield | Required if not handled in a containment unit (e.g., Class II BSC or fume hood). An N95 respirator or higher is recommended. |
| In-vitro/In-vivo Administration | Double pair of chemotherapy-rated gloves | Disposable, solid-front gown resistant to chemical permeation | Safety goggles or face shield | Not required if performed in a containment unit. |
| Waste Handling and Disposal | Single pair of chemotherapy-rated gloves (Double for bulk waste) | Disposable, solid-front gown (for bulk waste) | Safety goggles (if splash risk exists) | Not required |
| Spill Cleanup | Double pair of chemotherapy-rated gloves | Disposable, solid-front gown resistant to chemical permeation | Safety goggles and face shield | N95 respirator or higher |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to prevent contamination and exposure.
Experimental Workflow for Safe Handling:
Caption: This workflow outlines the key steps for safely handling this compound, from preparation to cleanup.
Step-by-Step Handling Procedures:
-
Designate Area: Cordon off and clearly label the area designated for this compound handling.
-
Assemble Supplies: Before starting, gather all necessary equipment, including the drug, diluents, plastic-backed absorbent pads, and designated waste containers.
-
Don PPE: Put on all required PPE as specified in Table 1, ensuring the outer gloves are placed over the gown cuffs.
-
Prepare Work Surface: Place a disposable, plastic-backed absorbent pad on the work surface inside the primary engineering control (e.g., Class II Biosafety Cabinet or fume hood) to contain any minor spills.
-
Compounding: When weighing or reconstituting, perform these actions within a certified containment unit to minimize aerosol generation. Use Luer-Lok syringes to prevent accidental needle detachment. Point the needle away from yourself and others.
-
Decontamination: After handling, decontaminate all surfaces with an appropriate cleaning agent.
Disposal Plan for Contaminated Materials
Proper disposal of all materials contaminated with this compound is critical to prevent environmental contamination and secondary exposure.
Disposal Workflow for Contaminated PPE:
Caption: This diagram illustrates the correct sequence for removing and disposing of contaminated PPE.
Disposal Guidelines:
-
Waste Streams: All disposable items that have come into contact with this compound, including gloves, gowns, absorbent pads, and vials, must be disposed of in a designated hazardous waste container. This is typically a yellow or specifically labeled "trace chemotherapy" or "hazardous drug" waste bin.
-
Sharps: Needles and syringes should be disposed of in a puncture-resistant sharps container designated for hazardous drug waste.
-
Deactivation: For bulk spills, chemical deactivation may be necessary before disposal. Consult your institution's environmental health and safety (EHS) office for specific procedures.
-
PPE Removal: Remove PPE in a manner that avoids self-contamination. The general principle is to remove the most contaminated items first. Dispose of all PPE in the designated hazardous waste container before leaving the work area.
-
Hand Hygiene: Always wash your hands thoroughly with soap and water after removing all PPE.[5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
